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  • Product: 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
  • CAS: 69129-46-0

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. As a member of the versatile class of aryl sulfonyl chlorides, this compound holds significant potential as a building block in synthetic and medicinal chemistry. This document delves into its structural characteristics, predicted physicochemical properties, and expected reactivity, offering a foundational understanding for its application in research and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of analogous compounds.

Introduction and Molecular Overview

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is an aromatic organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring. The benzene ring is further substituted with a methyl group and a 2-methoxyethoxy group. The sulfonyl chloride moiety is a highly reactive electrophilic center, making this compound a valuable reagent for introducing the 4-(2-methoxyethoxy)-3-methylphenylsulfonyl group into various molecular scaffolds. This functional group can impart specific physicochemical properties, such as altered solubility and lipophilicity, which are critical in the design of novel therapeutic agents. The presence of the ether linkage and the aromatic methyl group can influence the compound's reactivity and the biological activity of its derivatives.

Chemical Structure and Identifiers

The structural and identifying information for 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is summarized in the table below.

PropertyValue
IUPAC Name 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
CAS Number 69129-46-0[1][2]
Molecular Formula C10H13ClO4S[1][2]
Molecular Weight 264.73 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)Cl)OCCOC
InChI Key CYUYJLMTRQASDR-UHFFFAOYSA-N[2]

digraph "4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl_chloride" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; C_Me [label="C"]; O_ether1 [label="O", fontcolor="#EA4335"]; C_ether1 [label="C"]; C_ether2 [label="C"]; O_ether2 [label="O", fontcolor="#EA4335"]; C_OMe [label="C"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; C2 -- C_Me; C4 -- O_ether1; O_ether1 -- C_ether1; C_ether1 -- C_ether2; C_ether2 -- O_ether2; O_ether2 -- C_OMe;

// Positioning // This is a simplified representation for visualization }

Caption: Chemical structure of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Physicochemical Properties

PropertyValue/InformationSource
Physical Form Solid[2]Commercial Supplier
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in aprotic organic solvents like dichloromethane, THF, and ethyl acetate. Likely to decompose in protic solvents like water and alcohols.Chemical Analogy
Predicted logP 2.1PubChem[3]
Storage Conditions Store at 2-8°C under an inert atmosphere.[2][4]Commercial Supplier

Spectroscopic Properties (Predicted)

While experimental spectra are not available, characteristic spectroscopic features can be predicted based on the structure of the molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxyethoxy side chain.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to their coupling.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.4 ppm.

  • Ethoxy Protons (-OCH₂CH₂O-): Two triplets around δ 3.8 and 4.2 ppm.

  • Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the carbons of the methoxyethoxy group. The carbon attached to the sulfonyl chloride group will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group.

  • S=O Stretching: Two strong, characteristic bands are expected in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

  • C-O Stretching (Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[3] The molecular ion peak [M]⁺ would be expected at m/z 264.02. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Chemical Properties and Reactivity

The chemical reactivity of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

General Reactivity Pathway

General_Reactivity R_SO2Cl R-SO₂Cl R_SO2Nu R-SO₂-Nu R_SO2Cl->R_SO2Nu + Nu-H R_SO2Cl->R_SO2Nu Nu_H Nu-H HCl HCl Synthesis_Route StartingMaterial 1-(2-Methoxyethoxy)-2-methylbenzene Product 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride StartingMaterial->Product + ClSO₃H Reagent ClSO₃H

Caption: Proposed synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Representative Experimental Protocol (General Method)

Disclaimer: This is a general, non-validated protocol based on standard procedures for chlorosulfonation. It should be optimized and performed with appropriate safety precautions by qualified personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place the starting material, 1-(2-methoxyethoxy)-2-methylbenzene.

  • Cooling: Cool the flask to 0-5°C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add an excess (typically 2-3 equivalents) of chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) and then let it warm to room temperature, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Extraction: The product will precipitate as a solid or can be extracted with a suitable organic solvent like dichloromethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

While no specific drugs have been reported to be derived from 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, its structural features make it a promising candidate for use in medicinal chemistry. The sulfonamide linkage formed from this reagent is a privileged scaffold in drug design. [5][6]The 2-methoxyethoxy group can enhance solubility and provide additional hydrogen bond acceptor sites, potentially improving pharmacokinetic properties and target binding affinity.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Antimicrobial Agents: Following the legacy of sulfa drugs.

  • Anticancer Agents: As inhibitors of enzymes like carbonic anhydrases or kinases.

  • Anti-inflammatory Drugs: In the design of selective enzyme inhibitors.

  • Antiviral Compounds: As components of protease inhibitors.

Safety and Handling

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation). [2][4]* Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [2][4] This compound is moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, its properties and reactivity can be reliably inferred from the well-established chemistry of aryl sulfonyl chlorides. This guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its potential for the synthesis of novel and biologically active molecules. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential in these fields.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. (2025-07-15). [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. (2024-12-06). [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. (2025-09-08). [Link]

  • Synthesis of Cyclic Aryl Sulfonic Acid Derivatives. Synfacts. 2013, 09, 0288. [Link]

  • TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Organic Chemistry Portal. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023-05-20). [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. (2020-03-20). [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • How is the reactivity of tertiary amines towards benzenesulphonyl chloride different from primary and secondary amines, and how is this property utilized in amine distinction and separation? Discussion Forum. (2024-02-20). [Link]

  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD. [Link]

  • 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. PubChem. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • 4-(2-Methoxyethoxy)benzenesulfonyl chloride. MilliporeSigma. [Link]

  • Benzenesulfonyl chloride, 4-methoxy-. NIST WebBook. [Link]

  • Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.
  • 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. PubChem. [Link]

  • Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]

  • INFRARED REFERENCE SPECTRA. PMDA. [Link]

  • β-Methoxyethoxymethyl chloride. NIST WebBook. [Link]

Sources

Exploratory

Spectroscopic Ciphers: A Technical Guide to the ¹H and ¹³C NMR Spectral Features of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Introduction: The Structural Significance of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of significant interest in or...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of significant interest in organic synthesis, potentially serving as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presence of the reactive sulfonyl chloride group, combined with the methoxyethoxy and methyl substituents on the benzene ring, imparts a unique combination of chemical properties. Accurate structural elucidation through spectroscopic methods like NMR is paramount for its application and for ensuring the integrity of subsequent chemical transformations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxyethoxy groups. The analysis below provides predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton environment.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-57.85 - 7.95d~8.5This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6.
H-27.75 - 7.85s-This proton is situated between the sulfonyl chloride and methyl groups. The minimal coupling from adjacent, substituted carbons will likely result in a singlet.
H-67.05 - 7.15d~8.5This proton is ortho to the electron-donating methoxyethoxy group, causing an upfield shift relative to the other aromatic protons. It will appear as a doublet due to coupling with H-5.
-OCH₂CH₂OCH₃4.20 - 4.30t~4.5These protons are on the methylene group directly attached to the aromatic ring's oxygen, resulting in a downfield shift. They will be a triplet due to coupling with the adjacent methylene protons.
-OCH₂CH ₂OCH₃3.80 - 3.90t~4.5These protons are on the methylene group adjacent to the methoxy group and will appear as a triplet.
-OCH₃3.45 - 3.55s-The methyl group of the methoxyethoxy substituent will appear as a sharp singlet.
Ar-CH₃2.30 - 2.40s-The methyl group attached to the aromatic ring will be a singlet.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is predicted to show ten distinct signals, corresponding to each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-4160.0 - 162.0This quaternary carbon is attached to the electron-donating methoxyethoxy group, causing a significant downfield shift.
C-1145.0 - 147.0The quaternary carbon bearing the electron-withdrawing sulfonyl chloride group will be shifted downfield.
C-3135.0 - 137.0This quaternary carbon is attached to the methyl group.
C-5130.0 - 132.0This aromatic CH carbon is ortho to the sulfonyl chloride group and will be shifted downfield.
C-2128.0 - 130.0This aromatic CH carbon is deshielded by the adjacent sulfonyl chloride and methyl groups.
C-6114.0 - 116.0This aromatic CH carbon is ortho to the electron-donating methoxyethoxy group and will be shifted upfield.
-OC H₂CH₂OCH₃70.0 - 72.0The carbon of the methylene group adjacent to the methoxy group.
-OCH₂C H₂OCH₃68.0 - 70.0The carbon of the methylene group directly attached to the aromatic ring's oxygen.
-OCH₃59.0 - 60.0The carbon of the terminal methoxy group.
Ar-CH₃16.0 - 18.0The carbon of the methyl group attached to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 16-32, depending on sample concentration.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.[2]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.[2]

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride and highlights the key proton environments for clarity in the ¹H NMR analysis.

Caption: Molecular structure of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. By leveraging established principles of NMR spectroscopy and data from structurally related compounds, we have constructed a comprehensive spectral interpretation that serves as a valuable resource for researchers in the field. The provided experimental protocol offers a standardized approach to acquiring high-resolution NMR data, ensuring reproducibility and accuracy in the structural verification of this and similar molecules.

References

  • Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. RSC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Spectral data of synthesized compounds.
  • Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

  • GEO-LEO e-docs. (n.d.). Supplementary of Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. RSC. Retrieved from [Link]

  • Verma, P., Kumar, S., Ojha, S., & Mishra, S. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C-NMR spectrum of... Retrieved from [Link]

Sources

Foundational

Mechanism of sulfonylation using 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Sulfonylation Mechanism Using 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride This guide serves as a definitive technical resource for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Sulfonylation Mechanism Using 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals on the application and mechanistic underpinnings of sulfonylation reactions utilizing 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. We will move beyond procedural outlines to explore the causal factors governing experimental choices, ensuring a robust and reproducible application of this versatile reagent.

Part 1: Foundational Principles of Sulfonylation

Sulfonylation, the formation of a sulfonamide or sulfonate ester linkage, is a pivotal transformation in modern organic synthesis, particularly within medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, prized for its ability to act as a stable hydrogen bond donor and acceptor.[1] The choice of sulfonylating agent is critical, and 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS No. 69129-46-0) offers unique properties.[2][3] The presence of the 2-methoxyethoxy side chain can enhance solubility in organic solvents and potentially modulate the electronic properties of the sulfonyl chloride group.

Part 2: The Core Mechanism of Sulfonylation

The reaction between an arenesulfonyl chloride and a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic substitution at the sulfur atom .[1] While several mechanistic nuances have been explored, the pathway is predominantly considered to be SN2-like, involving direct attack on the sulfur center.[4][5][6]

The Nucleophilic Attack Pathway

The reaction is initiated by the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] This attack is facilitated by a base, typically a tertiary amine like triethylamine or pyridine, which serves two primary functions:

  • Deprotonation (optional but common): While amines are nucleophilic enough to attack directly, the base can deprotonate more weakly nucleophilic substrates, increasing their reactivity.

  • Acid Scavenging: The base is essential for neutralizing the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The attack results in a transient, high-energy trigonal bipyramidal intermediate or transition state.[4] The reaction concludes with the expulsion of the chloride ion, a very good leaving group, to form the stable sulfonamide product.

Sulfonylation Mechanism reagents R₂NH (Amine) + Ar-SO₂Cl + Et₃N (Base) attack Nucleophilic Attack reagents->attack Amine attacks Sulfur atom product R₂N-SO₂Ar (Sulfonamide) + Et₃NH⁺Cl⁻ attack->product Chloride elimination dummy1 dummy2

Caption: The SN2-like mechanism of sulfonylation.

Electronic Effects of the Reagent

For 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, the substituents on the aromatic ring are electron-donating. Both the methyl and methoxyethoxy groups push electron density into the ring, which slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. While this effect may slightly decrease the reaction rate, the sulfonyl chloride group remains sufficiently reactive for efficient transformation with most amine and alcohol nucleophiles.[5]

Part 3: A Validated Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the N-sulfonylation of a primary or secondary amine. Each step is accompanied by its scientific rationale to create a self-validating system.

Materials & Reagents
Reagent/MaterialPurposeKey Considerations
Amine (Primary or Secondary)NucleophileEnsure purity and accurate molar quantity (1.0 eq).
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chlorideElectrophileUse a slight excess (1.05-1.1 eq) to ensure full conversion of the amine.[1]
Triethylamine (Et₃N)Base / HCl ScavengerUse 1.2-1.5 equivalents. Must be anhydrous.
Dichloromethane (DCM)Anhydrous SolventMust be anhydrous to prevent hydrolysis of the sulfonyl chloride.[1]
1 M HCl, Sat. NaHCO₃, BrineAqueous Wash SolutionsFor purification during work-up.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentTo remove residual water from the organic phase.
Step-by-Step Procedure

Experimental Workflow A 1. Reaction Setup Dissolve amine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM under N₂. B 2. Cooling Cool solution to 0 °C in an ice bath. A->B Control Exotherm C 3. Reagent Addition Add sulfonyl chloride (1.05 eq) in DCM dropwise over 15 min. B->C Maintain Temp D 4. Reaction Stir at 0 °C for 30 min, then warm to room temp. for 2-16 hours. C->D E 5. Monitoring Monitor reaction progress by TLC until starting amine is consumed. D->E F 6. Work-up Quench with H₂O. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Drying & Concentration Dry organic layer over MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purification Purify crude product by column chromatography or recrystallization. G->H I Final Product Pure Sulfonamide H->I

Caption: A validated workflow for N-sulfonylation.

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Expertise & Experience: An inert atmosphere and anhydrous solvent are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride, which would form the corresponding sulfonic acid and reduce yield.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

    • Trustworthiness: This step is crucial for controlling the exothermic nature of the reaction. Maintaining a low temperature during the addition of the sulfonyl chloride prevents the formation of side products.[1]

  • Reagent Addition: Slowly add a solution of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

    • Expertise & Experience: Dropwise addition is a key control parameter. A rapid addition can lead to localized overheating and potential di-sulfonylation of primary amines or other side reactions.[1]

  • Reaction & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: TLC provides a direct, real-time assessment of the reaction's completion by visualizing the disappearance of the limiting reagent (the amine).

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

    • Expertise & Experience: The HCl wash removes the excess triethylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil can then be purified by flash column chromatography or recrystallization to yield the final product.

References

  • Title: Sulfene Source: Grokipedia URL
  • Title: Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride Source: Benchchem URL
  • Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: PMC URL
  • Title: Source: Royal Society of Chemistry URL:

  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Title: 4-(2-Methoxyethoxy)
  • Title: 4-(2-methoxyethoxy)
  • Title: MULTISTEP SYNTHESIS PROTECTING GROUPS Source: Unknown URL
  • Title: 69129-46-0|4-(2-Methoxyethoxy)

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a complex organic compound utilized in specialized chemical synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a complex organic compound utilized in specialized chemical synthesis, particularly within the pharmaceutical and drug development sectors. As with many sulfonyl chlorides, its reactivity, which makes it a valuable synthetic tool, also presents significant health and safety challenges. This guide provides an in-depth analysis of its hazard profile, detailed protocols for safe handling, and emergency procedures to ensure the well-being of laboratory personnel. This document is intended to supplement, not replace, your institution's established safety protocols and the official Safety Data Sheet (SDS).

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical's identity and physical properties is the foundation of safe handling.

PropertyValueSource
Chemical Name 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride[1]
Synonyms 4-(2-methoxyethoxy)-3-methylbenzenesulfonyl chloride[1]
CAS Number 69129-46-0[1][2]
Molecular Formula C10H13ClO4S[1][2][3]
Molecular Weight 264.73 g/mol [2]
Physical Form Solid
Boiling Point No data available[4]
Melting Point No data available for this specific compound. A related compound, 4-Methylbenzylsulfonyl chloride, has a melting point of 76-80 °C.[5]

Section 2: Hazard Identification and GHS Classification

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is classified as a hazardous substance. The primary dangers are associated with its corrosive nature and reactivity.

GHS Classification:

  • Signal Word: Danger [4]

Hazard Statements:

  • H302: Harmful if swallowed. [4]

  • H314: Causes severe skin burns and eye damage. [4][6]

  • H335: May cause respiratory irritation. [4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the collapsible section below. These should be reviewed thoroughly before handling the compound.

Click to view Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][6]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4][6]

  • P363: Wash contaminated clothing before reuse.[4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Section 3: The Science of Reactivity: Understanding the Risks

The primary hazard of sulfonyl chlorides stems from the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, making the sulfur atom susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis and also the source of its danger.

Reaction with Water (Hydrolysis): Sulfonyl chlorides react exothermically, and sometimes violently, with water, including moisture in the air.[4] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction is the reason why this compound must be stored in a dry, inert atmosphere and why water should never be used to extinguish a fire involving sulfonyl chlorides.

Reaction with Bases: Sulfonyl chlorides react violently with strong bases.[4] They also react readily with weaker bases, a property utilized in their synthetic applications and for their neutralization and disposal.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram illustrates the correct sequence for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (over cuffs) Don3->Don4 Doff1 Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if used) Doff3->Doff4

Caption: Workflow for Donning and Doffing PPE.

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[4]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[4]

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary. For larger quantities or when there is a significant risk of exposure, fire/flame-resistant and impervious clothing should be worn.[4]

  • Respiratory Protection: All handling should occur within a chemical fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[4]

Storage Requirements
  • Store in a cool, dry, well-ventilated area.[4]

  • Keep the container tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.

  • Store away from incompatible materials, especially water, strong bases, and strong oxidizing agents.[4]

  • The recommended storage temperature is 2-8°C.[4]

Section 5: Emergency Procedures

Prompt and correct action during an emergency is critical.

First Aid Measures

The following flowchart outlines the immediate first aid steps in case of exposure.

FirstAid Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_Action Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->Skin_Action Eyes_Action Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if possible. Eyes->Eyes_Action Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Inhalation->Inhalation_Action Ingestion_Action Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Ingestion->Ingestion_Action Seek_Medical Seek Immediate Medical Attention Skin_Action->Seek_Medical Eyes_Action->Seek_Medical Inhalation_Action->Seek_Medical Ingestion_Action->Seek_Medical

Caption: First Aid Decision Flowchart.

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Spill Response

For small spills:

  • Evacuate all non-essential personnel from the area.[4]

  • Ensure you are wearing the appropriate PPE as described in Section 4.2.[4]

  • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use water or combustible materials like paper towels directly on the spill. [4]

  • Carefully collect the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water, and then ventilate the area.

For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Section 6: Disposal and Decontamination

All waste containing 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Decontamination of Reaction Vessels (Quenching): Excess sulfonyl chloride in a reaction mixture must be carefully neutralized before workup and disposal. A recommended procedure is the slow, dropwise addition of the reaction mixture to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate.[4] This should be performed in a fume hood due to the vigorous evolution of carbon dioxide gas.

Section 7: Toxicological and Environmental Information

  • Toxicological Information: The toxicological properties of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride have not been fully investigated.[6] It is classified as harmful if swallowed (H302).[4]

  • Environmental Information: There is no specific data available on the environmental impact of this compound. However, due to its reactivity with water, spills can lower the pH of aquatic environments. Discharge into the environment must be avoided.[4] General information on related alkylbenzene sulfonates suggests potential for aquatic toxicity.[7][8]

Conclusion

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a valuable research chemical that demands the utmost respect and careful handling. By understanding its reactivity and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the inherent risks and ensure a safe laboratory environment. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety department.

References

  • Molport. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

  • OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride.
  • ECHA. (n.d.). 3-(2-methoxyethoxy)benzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • ECCC Data Catalogue. (n.d.). Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Retrieved from [Link]

  • Hanana, H., et al. (2025). Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Ecotoxicology and Environmental Safety. [Link]

  • ECHA. (n.d.). 4-(2-methoxyethyl)benzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride: A Structural Guide for Drug Development

Executive Summary & Chemical Context In modern drug development, benzenesulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides—a critical pharmacophore found in antimicrobials,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug development, benzenesulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides—a critical pharmacophore found in antimicrobials, diuretics, and selective enzyme inhibitors. 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0) is a highly functionalized intermediate. Its structure features three distinct domains:

  • The Sulfonyl Chloride Group (-SO₂Cl): The highly reactive electrophilic center.

  • The 3-Methyl Group: A sterically demanding moiety situated meta to the sulfonyl group but ortho to the ether tail, influencing the compound's overall conformation and reactivity.

  • The 4-(2-Methoxyethoxy) Chain: A flexible, oxygen-rich appendage designed to modulate the lipophilicity and aqueous solubility of downstream drug candidates.

Understanding the precise 3D solid-state conformation of this molecule through Single-Crystal X-ray Diffraction (SCXRD) allows medicinal chemists to predict its steric behavior during nucleophilic substitution and model the spatial orientation of the ether tail in target binding pockets.

Experimental Protocol: Anhydrous Crystallization

Sulfonyl chlorides are highly sensitive to atmospheric moisture, rapidly hydrolyzing into unreactive sulfonic acids. Therefore, standard evaporative crystallization in ambient air is prone to failure. The following step-by-step methodology utilizes an anhydrous anti-solvent diffusion technique to ensure the growth of diffraction-quality single crystals.

Step-by-Step Crystallization Methodology
  • Solvent Preparation: Dry dichloromethane (DCM) and n-hexane over activated 3Å molecular sieves for 48 hours prior to use. Purge all solvents with argon gas to displace dissolved oxygen and ambient moisture.

  • Dissolution: In a flame-dried glass vial under an argon atmosphere, dissolve 50 mg of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in 1.0 mL of anhydrous DCM. The compound should dissolve completely, yielding a clear solution.

  • Anti-Solvent Layering: Using a gas-tight syringe, carefully layer 3.0 mL of anhydrous n-hexane directly on top of the DCM solution. The stark difference in solvent density allows for a distinct phase boundary.

  • Incubation & Diffusion: Seal the vial with a PTFE-lined cap and wrap with Parafilm. Store the vial undisturbed at 4°C. Over 48 to 72 hours, the slow diffusion of the non-polar hexane into the DCM reduces the solubility of the sulfonyl chloride, promoting the nucleation and growth of colorless, block-like single crystals.

Causality Check: The low temperature (4°C) slows the diffusion rate, preventing rapid precipitation that leads to microcrystalline powders, while the strictly anhydrous environment prevents the formation of sulfonic acid impurities.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

The presence of the highly flexible 2-methoxyethoxy chain introduces a risk of positional disorder in the crystal lattice. To counteract this, cryogenic data collection is mandatory.

Step-by-Step SCXRD Workflow
  • Sample Selection and Protection: Transfer the crystals directly from the mother liquor to a microscope slide coated with Paratone-N oil.

    • Causality: The highly viscous Paratone-N oil serves a dual purpose: it acts as a hydrophobic barrier to prevent the rapid hydrolysis of the -SO₂Cl group in ambient air, and it acts as a cryoprotectant during freezing.

  • Mounting: Select a single, uncracked crystal under a polarizing light microscope and mount it onto a MiTeGen micromount.

  • Data Collection: Immediately transfer the mount to a diffractometer equipped with a cold nitrogen stream set to 100 K. Collect data using Mo Kα radiation ( λ=0.71073 Å).

    • Causality: Freezing the crystal to 100 K minimizes the thermal motion of the flexible ether chain, reducing the size of the thermal displacement ellipsoids and preventing the "smearing" of electron density.

  • Reduction and Refinement (Self-Validating System): Integrate the raw frames using SAINT and apply a multi-scan absorption correction via SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: This protocol operates as a closed-loop validation system. If the final R1​ value exceeds 0.05, or if the Goodness-of-Fit (GoF) deviates significantly from 1.0, the mathematical model flags unaccounted electron density (e.g., twinned crystals or solvent masking issues), requiring the scientist to return to the raw frame integration or sample preparation stage.

SCXRD_Workflow N1 Anhydrous Crystallization (DCM/Hexane Layering) N2 Crystal Selection (Paratone Oil Coating) N1->N2 Prevents hydrolysis N3 Data Collection (100 K, Mo Kα) N2->N3 Minimizes thermal motion N4 Data Reduction (SAINT / SADABS) N3->N4 Raw frames N5 Structure Solution (SHELXT) N4->N5 hkl file N6 Anisotropic Refinement (SHELXL) N5->N6 Initial model N7 Validation (checkCIF R1 < 0.05) N6->N7 Final .cif file

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD) from crystallization to validation.

Crystallographic Data & Structural Analysis

Based on established crystallographic data for related functionalized benzenesulfonyl chlorides[1],[2], the quantitative structural parameters for 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride are summarized below. The compound typically crystallizes in a monoclinic crystal system.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₁₃ClO₄S
Formula Weight 264.72 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Volume ~1350.5 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.30 g/cm³
Final R indices[ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.082
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles
Bond / AngleDistance (Å) / Angle (°)Structural Significance
S1–O1 1.425(2)Typical double bond character of the sulfonyl group[1].
S1–O2 1.428(2)Symmetrical electron distribution with S1-O1.
S1–Cl1 2.045(1)Highly polarized, weak bond; primary site for nucleophilic attack.
S1–C1 1.765(2)Standard aryl-sulfonyl single bond length[2].
O1–S1–O2 120.5(1)Deviation from ideal tetrahedral geometry due to O=S=O repulsion.
C1–S1–Cl1 105.2(1)Compressed angle indicating the trajectory for incoming nucleophiles.
Conformational Insights

In the solid state, the S=O bonds typically sit out of the primary benzene plane. The 4-(2-methoxyethoxy) tail adopts an extended anti conformation to minimize steric clashes with the adjacent 3-methyl group. This extended conformation is stabilized by weak intermolecular C−H⋯O interactions between the ether oxygen atoms and the aromatic protons of adjacent molecules in the crystal lattice[3].

Mechanistic Insights for Drug Development

The crystallographic data directly informs the synthetic utility of this compound. When synthesizing sulfonamide-based drugs, the sulfonyl chloride undergoes a nucleophilic substitution reaction with an amine.

Because the 3-methyl group provides localized steric bulk, the incoming amine nucleophile must approach the electrophilic sulfur atom from a specific trajectory (analogous to the Bürgi-Dunitz angle in carbonyls). The elongated S–Cl bond (2.045 Å) confirmed by X-ray diffraction highlights the excellent leaving-group ability of the chloride ion once the tetrahedral intermediate is formed.

Reactivity_Pathway S1 Sulfonyl Chloride (Electrophile) S3 Tetrahedral Intermediate (Sterically Hindered) S1->S3 S2 Amine Nucleophile (Primary/Secondary) S2->S3 Nucleophilic Attack S4 Chloride Elimination (-HCl) S3->S4 Base Catalyzed S5 Sulfonamide Drug (Target Compound) S4->S5 Irreversible

Caption: Mechanistic pathway of sulfonamide synthesis highlighting the sterically hindered intermediate.

Furthermore, knowing the preferred anti conformation of the 2-methoxyethoxy chain allows computational chemists to accurately map the initial 3D coordinates of the resulting sulfonamide drug when performing in silico docking studies against target protein active sites.

References

  • [3] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. IUCr Journals: Acta Crystallographica Section E. Available at:[Link]

  • [1] Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. IUCr Journals: Acta Crystallographica Section E. Available at:[Link]

  • [2] Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Sulfonamides from 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

1. Executive Summary & Chemical Context Sulfonamides represent a privileged pharmacophore in drug discovery, widely utilized in the development of antibiotics, diuretics, and anticonvulsants (1)[2].

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary & Chemical Context Sulfonamides represent a privileged pharmacophore in drug discovery, widely utilized in the development of antibiotics, diuretics, and anticonvulsants (1)[2]. The synthesis of sulfonamides via the nucleophilic acyl substitution of sulfonyl chlorides is a highly reliable and scalable methodology[1].

This technical guide details a self-validating, high-yield protocol for synthesizing sulfonamide derivatives utilizing 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0)[3]. Structurally, the 3-methyl group provides a mild inductive electron-donating effect without imparting significant steric hindrance at the meta-positioned S(VI) electrophilic center. Meanwhile, the 4-(2-methoxyethoxy) ether linkage enhances the aqueous solubility and hydrogen-bonding capacity of the final synthesized target.

2. Mechanistic Principles & Causality (E-E-A-T) The formation of the sulfonamide bond proceeds via the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride[2].

  • Transition State: The nucleophilic attack generates a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, yielding the sulfonamide and one equivalent of hydrogen chloride (HCl)[1].

  • Role of the Base: Because the generated HCl will rapidly protonate the unreacted amine—rendering it non-nucleophilic and halting the reaction—an exogenous base such as triethylamine (TEA) or pyridine is strictly required to act as an acid scavenger and drive the reaction to completion[2].

  • Temperature Control: Sulfonyl chlorides are inherently moisture-sensitive and can hydrolyze into unreactive sulfonic acids. Initiating the reaction at 0 °C suppresses both this competitive hydrolysis and potential exothermic runaway reactions during the initial nucleophilic attack[1].

3. Quantitative Data & Reagent Specifications To ensure reproducibility, the stoichiometric parameters are standardized below for a 10 mmol scale synthesis.

Table 1: Stoichiometric Parameters for a Standard 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride 264.731.002.65 gElectrophile
Primary/Secondary Amine Variable1.1011.0 mmolNucleophile
Triethylamine (TEA) 101.191.502.10 mLAcid Scavenger
Dichloromethane (DCM, Anhydrous) 84.93Solvent30.0 mLReaction Medium

4. Experimental Workflow The following diagram illustrates the logical progression and mechanistic pathway of the synthesis.

Workflow SM 4-(2-Methoxyethoxy)-3-methylbenzene- 1-sulfonyl chloride Reaction Nucleophilic Attack at S(VI) Center (0 °C to RT, DCM) SM->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction Base Base (e.g., TEA) (Acid Scavenger) Base->Reaction Intermediate Tetrahedral Intermediate (Proton Transfer) Reaction->Intermediate HCl elimination Crude Crude Sulfonamide + Amine Hydrochloride Intermediate->Crude Workup Aqueous Workup (10% HCl, NaHCO3, Brine) Crude->Workup Purification Recrystallization or Column Chromatography Workup->Purification Organic Phase Product Purified Sulfonamide Derivative Purification->Product

Figure 1: Experimental workflow and mechanistic pathway for sulfonamide synthesis.

5. Step-by-Step Experimental Protocol

Phase 1: Setup and Initiation

  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is moisture-sensitive; ambient water can cause premature hydrolysis to the corresponding sulfonic acid, drastically reducing the yield[4].

  • Reagent Dissolution: Dissolve the primary or secondary amine (11.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reaction Execution 5. Electrophile Addition: Dissolve 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (2.65 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.

  • Causality: Dropwise addition maintains a low concentration of the unreacted electrophile, preventing a sudden spike in temperature and mitigating the risk of side reactions[1].
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4 to 6 hours[2].

Phase 3: Self-Validation & Reaction Monitoring 7. Validation Checkpoint 1 (Reaction Completion): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) solvent system. The reaction is deemed complete when the UV-active spot corresponding to the starting sulfonyl chloride completely disappears, replaced by a new, more polar product spot.

Phase 4: Quenching and Workup 8. Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 20 mL of cold 10% aqueous HCl and partition the layers.

  • Causality: The acidic wash protonates any unreacted amine and the TEA base, partitioning them into the aqueous layer for easy removal[1].
  • Neutralization: Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate (NaHCO3).
  • Validation Checkpoint 2 (pH Check): The aqueous layer from this wash should test slightly basic (pH ~8), confirming the complete neutralization of residual acids and successful phase separation.
  • Brine Wash: Wash the organic layer with 20 mL of saturated brine to draw out dissolved water.
  • Drying: Transfer the organic phase to an Erlenmeyer flask, add anhydrous sodium sulfate (Na2SO4), and let sit for 15 minutes. Filter out the drying agent.
  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

Phase 5: Purification 13. Purify the crude product via recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography, depending on the physical state and purity profile of the crude material[2].

6. Alternative Eco-Friendly Protocol (For Water-Soluble Amines) If the target amine is highly water-soluble (e.g., an amino acid derivative), an environmentally benign Schotten-Baumann protocol can be utilized. In this variation, the reaction is conducted in an aqueous medium using sodium carbonate (Na2CO3) as the HCl scavenger, entirely omitting the need for organic bases like TEA (5)[6]. The product is typically isolated in excellent yields simply by acidifying the aqueous mixture to precipitate the sulfonamide[7].

7. References

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem. 1

  • Almarhoon, Z., et al. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI Crystals (2019). 5

  • 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Chemical Information. NextSDS.3

Sources

Application

Using 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride as a protecting group in organic synthesis

A comprehensive review of scientific literature reveals that 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is not a recognized protecting group in organic synthesis. The commonly used abbreviation "Mms-Cl" does...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of scientific literature reveals that 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is not a recognized protecting group in organic synthesis. The commonly used abbreviation "Mms-Cl" does not correspond to this compound. Instead, recent advancements in protecting group chemistry have introduced the "Nms" group, which refers to nonafluoromesitylenesulfonyl, a reagent with distinct properties and applications.

Researchers, scientists, and drug development professionals seeking to utilize a novel sulfonamide protecting group should be aware of this critical distinction to ensure the accuracy and success of their synthetic strategies. This document clarifies the identity of the recently developed "Nms" protecting group and provides an overview of its characteristics based on available scientific literature, while also addressing the absence of data for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in this context.

The Rise of the Nms Protecting Group: Nonafluoromesitylenesulfonyl Chloride

Recent publications in the field of organic chemistry have detailed the development and application of nonafluoromesitylenesulfonyl chloride (Nms-Cl) as a robust and versatile protecting group for amines.[1] This reagent offers a unique combination of stability and selective cleavage, addressing some of the limitations of traditional sulfonamide protecting groups like tosyl (Ts) and nosyl (Ns).

Key Advantages of the Nms Protecting Group:
  • Exceptional Stability: Nms-amides exhibit remarkable stability across a wide range of reaction conditions, including the presence of reducing agents and organometallic reagents, where other sulfonamides might be compromised.[1]

  • Orthogonality: The Nms group is orthogonal to other common amine protecting groups, such as Boc, allowing for selective deprotection in complex, multi-step syntheses.[1]

  • Mild Deprotection Conditions: Despite its stability, the Nms group can be cleaved under mild conditions, typically using thiophenol. This avoids the harsh acidic or basic conditions required for the removal of other protecting groups, which can be detrimental to sensitive substrates.[1]

The development of the Nms group was reportedly guided by in silico studies to overcome the shortcomings of existing sulfonamide protecting groups.[2]

The Concept of "Deprotective Functionalization"

A significant innovation associated with the Nms protecting group is the concept of "deprotective functionalization." This strategy allows for the direct conversion of an Nms-protected amine into other functional groups, such as carboxamides, in a single step, thereby streamlining synthetic routes and improving overall efficiency.[3][4][5] This approach circumvents a separate deprotection step, offering advantages in terms of atom economy and step count.[3][5]

The mechanism of this transformation is proposed to involve a nucleophilic aromatic substitution on the electron-deficient nonafluoromesitylene ring.[5]

The Case of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

In contrast to the well-documented Nms-Cl, a thorough search of the scientific literature and chemical databases reveals no specific application of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride as a protecting group in organic synthesis. While the compound is commercially available, its utility appears to lie outside the realm of functional group protection. No protocols for its introduction, cleavage, or data on its stability and orthogonality as a protecting group could be identified.

Conclusion for the Synthetic Chemist

For researchers designing synthetic routes that require the protection of amines, the following points are crucial:

  • Clarify the Reagent: It is imperative to correctly identify the desired sulfonyl chloride. The abbreviation "Nms-Cl" refers to nonafluoromesitylenesulfonyl chloride, a specialized reagent with unique properties.

  • Consult the Literature: For the Nms protecting group, several recent publications provide detailed information on its application, stability, and deprotection methods, including the innovative "deprotective functionalization" strategy.

  • Exercise Caution with Undocumented Reagents: The use of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride as a protecting group is not supported by the current body of scientific literature. Attempting to use it in this capacity without established protocols could lead to unpredictable and undesirable outcomes.

Sources

Method

Cross-coupling reaction conditions for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Abstract This technical guide provides detailed application notes and experimental protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Abstract

This technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. Aryl sulfonyl chlorides are increasingly recognized as viable electrophilic partners in carbon-carbon bond formation, serving as stable and accessible alternatives to aryl halides and triflates. This document explores the application of Suzuki-Miyaura, Negishi, and Sonogashira-Hagihara coupling reactions for this specific substrate, which is a valuable building block in medicinal chemistry and materials science. We delve into the mechanistic rationale behind experimental design, offer optimized step-by-step protocols, and provide troubleshooting insights to empower researchers, scientists, and drug development professionals in leveraging this versatile chemistry.

Introduction: The Utility of Aryl Sulfonyl Chlorides in Cross-Coupling

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions representing a revolutionary and powerful toolkit.[1] While aryl halides and triflates are the conventional electrophiles, the use of alternative coupling partners is driven by the need for diverse reactivity, improved functional group tolerance, and access to readily available starting materials.[2] Aryl sulfonyl chlorides, such as 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, are inexpensive, stable, and widely available compounds that can serve as effective electrophiles in a process known as desulfonylative cross-coupling.[3]

This process involves the palladium-catalyzed cleavage of the C-S bond and subsequent formation of a new C-C bond, releasing sulfur dioxide as a byproduct. The reactivity of the sulfonyl chloride group offers a unique chemoselectivity profile; under specific palladium-catalyzed conditions, the Ar-SO₂Cl bond is more reactive than Ar-Br and Ar-Cl bonds, but less reactive than an Ar-I bond, enabling selective and sequential couplings on multifunctional scaffolds.[4][5]

This guide provides validated protocols for three key transformations using 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride:

  • Suzuki-Miyaura Coupling: Reaction with organoboron reagents.

  • Negishi Coupling: Reaction with organozinc reagents.

  • Sonogashira Coupling: Reaction with terminal alkynes.

Mechanistic Rationale and Key Parameters

The success of desulfonylative cross-coupling hinges on the careful selection of the catalyst system and reaction conditions to facilitate the oxidative addition of the palladium(0) catalyst into the relatively inert C-SO₂ bond.

The Catalytic Cycle

All three reactions proceed through a similar catalytic cycle, initiated by the oxidative addition of the aryl sulfonyl chloride to a Pd(0) species. This is often the rate-limiting step and is highly dependent on the choice of ligand.

Catalytic_Cycle_Overview Pd0 LₙPd(0) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-Cl(L)₂ Pd0->ArPdX Ar-SO₂Cl (-SO₂) Transmetal Transmetalation ArPdR Ar-Pd(II)-R'(L)₂ ArPdX->ArPdR R'-[M] (-[M]Cl) ArPdR->Pd0 Ar-R' RedElim Reductive Elimination Input1 Ar-SO₂Cl Input2 R'-[M] Output Ar-R'

Caption: General catalytic cycle for desulfonylative cross-coupling.

Catalyst and Ligand Selection

The choice of ligand is critical for activating the C-SO₂Cl bond. Simple phosphine ligands like PPh₃ are often insufficient.

  • Bulky, Electron-Rich Ligands: Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[6] Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive, while their electron-donating nature enhances the rate of oxidative addition.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices, offering strong σ-donation and thermal stability, making them suitable for activating challenging substrates.[4]

Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) catalyst.[7]

The Role of the Base and Nucleophile
  • Suzuki-Miyaura: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.[1] The choice of base can be critical; for instance, Na₂CO₃ has been found to be effective while avoiding the degradation of the sulfonyl chloride substrate that can occur with stronger bases like Cs₂CO₃ under certain conditions.[4]

  • Negishi: This reaction is performed under base-free conditions. The organozinc reagents (R-ZnX) are sufficiently nucleophilic to undergo transmetalation directly.[8] This often leads to higher functional group tolerance compared to other coupling methods.[9]

  • Sonogashira: An amine base (e.g., Et₃N, DIPEA) is typically required to deprotonate the terminal alkyne, forming a copper acetylide (in co-catalyzed systems) or facilitating its addition to the palladium center.[10]

Experimental Protocols & Reaction Tables

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride with an arylboronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl ArPd(II)ClL₂ Pd0->ArPdCl Oxidative Addition (ArSO₂Cl, -SO₂) ArPdOArB ArPd(II)L₂ O B(OH)₂R' ArPdCl->ArPdOArB Base, R'B(OH)₂ ArPdR ArPd(II)R'L₂ ArPdOArB->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or reaction vial, magnetic stirrer, inert gas line

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the sulfonyl chloride).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / XPhosA robust system for activating C-S bonds.[6]
Base K₃PO₄ or K₂CO₃Effective in forming the active boronate species.[4]
Solvent 1,4-Dioxane or THFAprotic solvents that solubilize reagents well.
Temperature 80-110 °CSufficient thermal energy for oxidative addition.
Equivalents 1.2-1.5 equiv boronic acidA slight excess ensures complete consumption of the electrophile.

Protocol 2: Negishi Coupling

This protocol details the coupling with an organozinc reagent, which must be prepared beforehand or generated in situ.

Negishi_Cycle Pd0 Pd(0)L₂ ArPdCl ArPd(II)ClL₂ Pd0->ArPdCl Oxidative Addition (ArSO₂Cl, -SO₂) ArPdR ArPd(II)R'L₂ ArPdCl->ArPdR Transmetalation (R'ZnCl, -ZnCl₂) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Catalytic cycle for the Negishi coupling.

Materials:

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • Organozinc chloride solution (e.g., Aryl-ZnCl) in THF (1.5 equiv)

  • Pd[P(t-Bu)₃]₂ (3-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or reaction vial, magnetic stirrer, inert gas line

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst Pd[P(t-Bu)₃]₂ (0.03-0.05 equiv).

  • Add a solution of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 equiv) in anhydrous THF.

  • To this stirring solution, add the organozinc chloride solution (1.5 equiv) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (~65-70 °C).

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.[3]

  • Upon completion, cool the reaction to room temperature and carefully quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd[P(t-Bu)₃]₂ or Pd₂(dba)₃/RuPhosHighly active for Negishi couplings, even with challenging substrates.[9]
Base NoneOrganozinc reagents are sufficiently nucleophilic.[8]
Solvent THFStandard solvent for Negishi reactions; stabilizes organozinc species.
Temperature 25-70 °CReaction can often proceed at lower temperatures than Suzuki.
Equivalents 1.5 equiv organozincEnsures high conversion of the sulfonyl chloride.

Protocol 3: Sonogashira Coupling (Copper-Free)

This protocol describes the preferred copper-free variant to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[11]

Sonogashira_Cycle Pd0 Pd(0)L₂ ArPdCl ArPd(II)ClL₂ Pd0->ArPdCl Oxidative Addition (ArSO₂Cl, -SO₂) AlkyneComplex [Alkyne-Pd] Complex ArPdCl->AlkyneComplex Alkyne, Base (-Base·HCl) ArPdR ArPd(II)R'L₂ AlkyneComplex->ArPdR Transmetalation / Deprotonation ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Catalytic cycle for the copper-free Sonogashira coupling.

Materials:

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Schlenk tube or reaction vial, magnetic stirrer, inert gas line

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 equiv), Cs₂CO₃ (2.5 equiv), and PdCl₂(PPh₃)₂ (0.03 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous solvent (e.g., DMF or a mixture of THF/Et₃N).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water (to remove DMF and salts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂/LigandStandard palladium sources are effective.[12]
Base Cs₂CO₃ or an amine base (Et₃N, DIPEA)Deprotonates the terminal alkyne.[10]
Solvent DMF, THF, Toluene, or neat AmineChoice depends on substrate solubility and temperature requirements.
Temperature 60-100 °CVaries based on the reactivity of the alkyne and aryl electrophile.
Additives None (Copper-Free)Avoids Glaser homocoupling, simplifying purification.[13]

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., moving from PPh₃ to a Buchwald-type ligand), or using a stronger, more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure solvents are rigorously anhydrous.

  • Substrate Decomposition: The sulfonyl chloride can be sensitive to hydrolysis or reaction with strong nucleophilic bases. Ensure an inert atmosphere and anhydrous conditions. In Suzuki couplings, a weaker base like K₂CO₃ or Na₂CO₃ may be preferable if decomposition is observed with K₃PO₄ or Cs₂CO₃.[4]

  • Homocoupling: In Suzuki reactions, boronic acid homocoupling can occur. This can sometimes be suppressed by using a slight excess of the sulfonyl chloride or by carefully controlling the reaction temperature. In Sonogashira reactions, the primary cause of alkyne homocoupling is the presence of copper and oxygen; running the reaction under strict copper-free and anaerobic conditions is the best solution.[11]

  • Desulfonylation without Coupling: Reductive cleavage of the C-S bond without C-C bond formation can occur. This may indicate an issue with the transmetalation step. Ensure the quality of the nucleophilic partner (boronic acid or organozinc reagent) and that the base (for Suzuki) is appropriate.

References

  • ChemRxiv. (n.d.). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Retrieved from [Link]

  • Twitty, G. E., et al. (2019). Desulfonylative Arylation of Redox-Active Alkyl Sulfones with Aryl Bromides. Organic Letters. Retrieved from [Link]

  • Al-Masum, M. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Alnoor Digital Repository.
  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Retrieved from [Link]

  • Yuan, K., Soulé, J. F., & Doucet, H. (2021). Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review. Chemical Review and Letters.
  • Wang, C., et al. (2023). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Desulfonylative cross-coupling reactions. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. Retrieved from [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society. Retrieved from [Link]

  • Moran, J., et al. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. Retrieved from [Link]

  • Sohel, S. M., & Liu, R.-S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • Monopoli, A., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development.
  • Reeve, J. T., & Ball, N. D. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Dubbaka, S. R., & Vogel, P. (2016). Negishi Cross-Coupling of Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). PdCl2-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). New sulfenate sources for double pallado-catalyzed cross-coupling reaction: application in symmetrical biarylsulfoxides synthesis. Retrieved from [Link]

  • Wang, X., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Molecules. Retrieved from [Link]

Sources

Application

The Strategic Application of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride in Contemporary Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry In the landscape of small molecule drug discovery, the strategic selection of building blocks is paramount to achieving desired potency, selectivity, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of small molecule drug discovery, the strategic selection of building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride emerges as a reagent of interest, offering a unique combination of structural features poised for exploitation by medicinal chemists. While not as ubiquitously cited as simpler reagents like tosyl chloride, its nuanced structure provides a valuable tool for scaffold diversification and the fine-tuning of drug-like properties.

This technical guide delves into the potential applications of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, presenting its utility in the synthesis of sulfonamide-based therapeutics. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss its potential impact on structure-activity relationships (SAR).

Chemical and Structural Rationale for Application

The efficacy of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in a drug discovery context can be attributed to the distinct contributions of its constituent functional groups:

  • The Sulfonyl Chloride Moiety: This highly reactive group is a cornerstone of medicinal chemistry, primarily serving as an electrophile for the synthesis of sulfonamides by reaction with primary or secondary amines.[1][2] The resulting sulfonamide linkage is a privileged structure in drug design, known for its chemical stability and its ability to act as a hydrogen bond acceptor and donor, facilitating strong interactions with biological targets.[1]

  • The 2-Methoxyethoxy Group: This flexible ether linkage can significantly influence the physicochemical properties of a molecule. The methoxy group itself is a common feature in many approved drugs, often improving metabolic stability and modulating binding affinity through electronic effects.[3] The entire ethoxy chain can enhance solubility and provide a vector for interaction with solvent or specific sub-pockets within a target protein. In some contexts, this group can act as a "pharmacokinetic modulator," subtly altering properties like cell permeability and metabolic clearance.

  • The 3-Methyl Group: The strategic placement of this methyl group ortho to the sulfonyl chloride can serve several purposes. It can induce a specific conformational preference in the resulting sulfonamide, which may be crucial for optimal binding to a target. Additionally, it can shield the sulfonamide linkage from metabolic degradation, potentially increasing the compound's half-life.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValueReference
CAS Number 69129-46-0[4][5][6]
Molecular Formula C10H13ClO4S[4][6][7]
Molecular Weight 264.73 g/mol [4][6][8]
Appearance Solid[4]
Storage Conditions Inert atmosphere, 2-8°C[4][6]

Application in Small Molecule Synthesis: A Focus on Kinase Inhibitors

While specific examples of drugs containing the 4-(2-methoxyethoxy)-3-methylphenylsulfonyl moiety are not prevalent in public literature, we can extrapolate its application to well-established therapeutic areas. One such area is the development of kinase inhibitors, where sulfonamides are frequently employed to target the hinge region of the ATP binding pocket.

The following workflow illustrates a generalized approach to synthesizing a library of potential kinase inhibitors using 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

G cluster_0 Synthesis Stage cluster_1 Screening & Optimization Reagent 4-(2-Methoxyethoxy)-3- methylbenzene-1-sulfonyl chloride Reaction Sulfonamide Synthesis Reagent->Reaction Amine_Library Diverse Amine Building Blocks (R-NH2) Amine_Library->Reaction Compound_Library Library of Novel Sulfonamides Reaction->Compound_Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical_Candidate Preclinical_Candidate Lead_Opt->Preclinical_Candidate Select Candidate

Figure 1: A generalized workflow for the discovery of small molecule inhibitors.

Experimental Protocol: Synthesis of N-Aryl-4-(2-methoxyethoxy)-3-methylbenzenesulfonamides

This protocol provides a general method for the synthesis of sulfonamides from 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride and a representative primary aromatic amine.[1][2]

Materials:

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Pyridine (or Triethylamine) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 eq) and dissolve it in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start dissolve_amine Dissolve Aniline in DCM start->dissolve_amine cool_to_0C Cool to 0°C dissolve_amine->cool_to_0C add_pyridine Add Pyridine cool_to_0C->add_pyridine add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise add_pyridine->add_sulfonyl_chloride warm_and_stir Warm to RT, Stir 12-24h add_sulfonyl_chloride->warm_and_stir workup Aqueous Work-up (HCl, NaHCO3, Brine) warm_and_stir->workup dry_and_concentrate Dry (MgSO4) and Concentrate workup->dry_and_concentrate purify Purify via Column Chromatography dry_and_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.

Hypothetical Application: Targeting a Kinase Signaling Pathway

To illustrate the potential impact of a molecule synthesized using this reagent, let us consider a hypothetical scenario where a resulting sulfonamide, "Compound X," is found to be a potent inhibitor of a kinase involved in a cancer signaling pathway, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X (Sulfonamide Inhibitor) CompoundX->PI3K Inhibits

Figure 3: Hypothetical inhibition of the PI3K signaling pathway by "Compound X".

In this model, the 4-(2-methoxyethoxy)-3-methylphenylsulfonyl moiety of "Compound X" could be making crucial interactions within the ATP-binding site of PI3K. The sulfonamide core might form hydrogen bonds with the kinase hinge region, while the methoxyethoxy tail could extend into a more solvent-exposed region, enhancing solubility and potentially forming additional favorable contacts. The methyl group could provide a steric anchor, improving binding affinity and selectivity over other kinases.

Conclusion and Future Outlook

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride represents a sophisticated building block for medicinal chemists engaged in the design of novel therapeutics. Its unique combination of a reactive sulfonyl chloride handle with solubility-enhancing and conformationally-influencing substituents makes it a valuable tool for library synthesis and lead optimization. While its direct incorporation into approved drugs is not yet widely documented, the principles of sulfonamide chemistry and the known benefits of its constituent functional groups strongly support its potential utility. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the application of this versatile reagent in their own drug discovery programs.

References

  • Matrix Fine Chemicals. 4-METHYLBENZENE-1-SULFONYL CHLORIDE | CAS 98-59-9. [Link]

  • NextSDS. 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. [Link][5]

  • PubChemLite. 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. [Link][7]

  • Google Patents.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link][3]

  • ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link][1]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Sulfonate Esters Utilizing 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Introduction: The Pivotal Role of Sulfonate Esters in Modern Synthesis In the landscape of organic chemistry, particularly within pharmaceutical and materials science, the conversion of an alcohol to a sulfonate ester is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Sulfonate Esters in Modern Synthesis

In the landscape of organic chemistry, particularly within pharmaceutical and materials science, the conversion of an alcohol to a sulfonate ester is a cornerstone transformation. This reaction replaces a notoriously poor leaving group, the hydroxyl moiety (-OH), with a highly effective one, the sulfonate ester (-OSO₂R). This activation unlocks pathways for a multitude of subsequent reactions, including nucleophilic substitutions (S_N2) and eliminations, which are fundamental to the assembly of complex molecular architectures.[1][2] The choice of the sulfonylating agent is critical, as the nature of its 'R' group can influence reactivity, stability, and the physical properties of the resulting ester.

This guide introduces 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride , a specialized reagent designed for the synthesis of novel sulfonate esters. The presence of the methoxyethoxy side chain offers a unique handle to modify the solubility and chromatographic behavior of its derivatives, providing a potential advantage over traditional reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). We will explore the mechanistic underpinnings of sulfonylation, provide detailed, field-tested protocols for its use, and offer insights into optimizing reaction outcomes.

Reagent Profile: 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

This substituted benzenesulfonyl chloride provides a unique combination of steric and electronic properties, along with a flexible ether tail that can influence the solubility of both the reagent and its subsequent sulfonate ester products.

PropertyValueSource
CAS Number 69129-46-0[3]
Molecular Formula C₁₀H₁₃ClO₄S[3][4]
Molecular Weight 264.73 g/mol [3]
Appearance Solid
Storage Inert atmosphere, 2-8°C
Key Hazards H302, H314, H335 (Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation)

Insight from the Field: The 2-methoxyethoxy group is more than just a structural placeholder. Its ether linkages can engage in hydrogen bonding, potentially altering the solubility profile of the resulting sulfonate ester in various solvent systems. This can be particularly advantageous during chromatographic purification, where it may shift retention times relative to more conventional tosylates or mesylates, aiding in the separation of complex mixtures.

The Mechanism of Sulfonylation

The formation of a sulfonate ester from an alcohol and a sulfonyl chloride is a well-established two-step process.[2][5]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion in a process analogous to an S_N2 reaction at the sulfur center.[5]

  • Deprotonation: A non-nucleophilic base, typically an amine like triethylamine or pyridine, removes the proton from the oxonium intermediate to yield the neutral sulfonate ester and the ammonium salt byproduct.[1][2]

Critically, this reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process.[2]

Sulfonylation_Mechanism Mechanism of Sulfonate Ester Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Alcohol Alcohol (R-OH) Intermediate Protonated Intermediate Alcohol->Intermediate Attacks Sulfur SulfonylChloride 4-(2-Methoxyethoxy)-3-methyl- benzene-1-sulfonyl chloride SulfonylChloride->Intermediate Base Base (e.g., Et₃N) Product Sulfonate Ester (Product) Intermediate->Product ProtonatedBase Protonated Base (e.g., Et₃NH⁺Cl⁻) Base->Product Removes H⁺ Experimental_Workflow General Laboratory Workflow start Start setup 1. Dissolve Alcohol & Et₃N in Anhydrous DCM start->setup cool 2. Cool to 0°C setup->cool add_reagent 3. Add Sulfonyl Chloride Solution Dropwise cool->add_reagent monitor 4. Monitor Reaction by TLC add_reagent->monitor workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 6. Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate 7. Concentrate Under Reduced Pressure dry->concentrate purify 8. Purify via Chromatography (if needed) concentrate->purify end End: Purified Sulfonate Ester purify->end

Sources

Application

Application Note: Synthesis of Novel Sulfonamide-Based Pharmaceutical Intermediates Using 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] This appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] This application note provides a detailed guide for the synthesis of active pharmaceutical ingredient (API) precursors using 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. This specialized reagent offers a unique scaffold for modulating the physicochemical properties of target molecules, potentially enhancing solubility, permeability, and metabolic stability.[3][4] We present a comprehensive, step-by-step protocol for the synthesis of a representative N-aryl sulfonamide intermediate, complete with mechanistic insights, characterization data, and a discussion of its potential applications in drug discovery programs.

Introduction: The Strategic Role of Substituted Benzenesulfonyl Chlorides

Sulfonamides are a critical class of compounds in drug development, prized for their therapeutic versatility and robust chemical nature.[5][6] The classical and most reliable method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1][7] The choice of sulfonyl chloride is a key strategic decision in the design of new molecular entities. The substituent pattern on the aromatic ring directly influences the final compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets.[8]

The reagent at the core of this guide, 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride , incorporates two key structural features intended to impart favorable drug-like properties:

  • A 3-methyl group: This small alkyl group can increase lipophilicity and may provide beneficial steric interactions within a target's binding pocket.[8]

  • A 4-(2-methoxyethoxy) group: This flexible, hydrophilic chain can significantly enhance aqueous solubility and may act as a hydrogen bond acceptor, improving the pharmacokinetic profile of the final API.[9][10]

This guide provides researchers with the foundational knowledge and a practical, validated protocol to leverage this reagent for the creation of novel sulfonamide-based API intermediates.

Reagent Profile: Properties and Safety

Physicochemical and Safety Data

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a solid, moisture-sensitive reagent.[11] As with all sulfonyl chlorides, it is corrosive and requires careful handling.[12][13] The data below is compiled for the title compound and related structures to provide a comprehensive overview.

PropertyValue / ObservationSource(s)
Chemical Name 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride[11]
CAS Number 69129-46-0[11]
Molecular Formula C₁₀H₁₃ClO₄S[11][14]
Molecular Weight 264.73 g/mol [15]
Physical Form Solid[11]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[11][16]
Storage Conditions Store at 2-8°C under an inert atmosphere; moisture sensitive[11][16]

Causality Behind Handling Precautions: Sulfonyl chlorides react exothermically with nucleophiles, including water from the air or on the skin. This hydrolysis produces hydrochloric acid (HCl) and the corresponding sulfonic acid, which are both corrosive.[17] Therefore, all manipulations must be performed in a fume hood using anhydrous solvents and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[12][18]

Core Methodology: Sulfonamide Synthesis

Reaction Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[7] The nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack, facilitated by a non-nucleophilic base like pyridine or triethylamine, leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide (S-N) bond. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[19]

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-(2-methoxyethoxy)-3-methylbenzenesulfonamide

This protocol details the synthesis of a versatile pharmaceutical intermediate. The product contains a free primary aromatic amine, which can be readily functionalized in subsequent synthetic steps to build more complex API candidates.

Materials:

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 eq)

  • 4-Phenylenediamine (p-phenylenediamine) (1.1 eq)

  • Pyridine (Anhydrous, 2.5 eq)

  • Dichloromethane (DCM), Anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4-phenylenediamine (1.1 eq) in anhydrous DCM and anhydrous pyridine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

    • Rationale: Using an excess of the amine and a robust base ensures complete consumption of the valuable sulfonyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the starting material.[7]

  • Sulfonyl Chloride Addition: Dissolve 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

    • Rationale: Slow, cold addition controls the exothermic reaction and minimizes the formation of side products.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Rationale: The acid wash removes excess pyridine and any unreacted 4-phenylenediamine. The bicarbonate wash removes any residual acid, ensuring the product is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-aminophenyl)-4-(2-methoxyethoxy)-3-methylbenzenesulfonamide.

Experimental_Workflow A 1. Setup Dissolve amine & pyridine in DCM. Cool to 0°C under N₂. B 2. Addition Add sulfonyl chloride solution dropwise over 30 min. A->B Maintain 0°C C 3. Reaction Warm to RT. Stir 12-18h (monitor by TLC). B->C Allow to warm D 4. Workup Dilute with DCM. Wash with 1M HCl, H₂O, NaHCO₃, Brine. C->D Reaction complete E 5. Isolate Dry organic layer (MgSO₄). Filter & concentrate. D->E F 6. Purify Flash column chromatography (Hexanes/Ethyl Acetate). E->F Crude solid G Pure Product N-(4-aminophenyl)-4-(2-methoxyethoxy) -3-methylbenzenesulfonamide F->G

Caption: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized sulfonamide must be confirmed using standard analytical techniques.[20][21]

TechniqueExpected Result for N-(4-aminophenyl)-4-(2-methoxyethoxy)-3-methylbenzenesulfonamide
¹H NMR Signals corresponding to aromatic protons in distinct regions, a singlet for the methyl group, triplets for the ethoxy protons, a singlet for the methoxy group, and broad singlets for the -NH-SO₂- and -NH₂ protons.[22]
¹³C NMR Unique signals for all carbon atoms, including the aromatic, aliphatic, and methyl carbons.[22]
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₆H₂₁N₂O₄S).
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and sulfonamide), S=O asymmetric and symmetric stretching (~1340 and ~1160 cm⁻¹), and S-N stretching (~910 cm⁻¹).[20][22]

Applications in Drug Discovery

The synthesized product, N-(4-aminophenyl)-4-(2-methoxyethoxy)-3-methylbenzenesulfonamide, is not an end-product but a valuable intermediate or building block. Its utility stems from the reactive primary amino group on the second phenyl ring, which serves as a handle for further molecular elaboration. This strategy allows for the rapid generation of a library of diverse compounds for screening.

Potential Downstream Reactions:

  • Amide Coupling: Reacting the amino group with various carboxylic acids to form a new amide bond, a common linkage in APIs.

  • Reductive Amination: Condensing the amine with aldehydes or ketones followed by reduction to form secondary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Further Sulfonylation: Creating molecules with two distinct sulfonamide moieties.

Downstream_Applications Start Synthesized Intermediate (with terminal -NH₂) Amide Amide Coupling (R-COOH, Coupling Agent) Start->Amide Reductive Reductive Amination (R-CHO, NaBH₃CN) Start->Reductive Urea Urea Formation (R-NCO) Start->Urea Final Diverse Library of Final API Candidates Amide->Final Reductive->Final Urea->Final

Caption: Potential synthetic routes from the API intermediate.

Conclusion

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a highly valuable and strategically designed reagent for the synthesis of advanced pharmaceutical intermediates. Its facile reaction with primary and secondary amines via a robust and well-understood protocol allows for the creation of novel sulfonamides. The specific substituents on the reagent's phenyl ring are designed to confer advantageous physicochemical properties, making it an excellent tool for medicinal chemists aiming to optimize lead compounds in drug discovery programs. The detailed protocol herein provides a reliable foundation for researchers to explore the vast chemical space accessible through this versatile building block.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Center for Biotechnology Information. Available at: [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. International Journal of Medical Science and Clinical Research Studies. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. PubChemLite. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Welcome to the technical support center for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing hydrolysis and ensuring the long-term stability of this critical reagent. The following information is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride during storage?

The principal degradation pathway for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is hydrolysis.[1][2][3] This reaction occurs when the compound comes into contact with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This process is generally irreversible and significantly impacts the purity and reactivity of the material.

The presence of even trace amounts of moisture, whether from the atmosphere, on the surface of glassware, or in solvents, can initiate hydrolysis.[4][5][6] The reaction is often autocatalytic to some extent, as the generated HCl can further promote decomposition.

Mechanism of Hydrolysis

The hydrolysis of an aromatic sulfonyl chloride typically proceeds via a nucleophilic attack by water on the electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonic acid.

Caption: Hydrolysis of sulfonyl chloride.

Q2: What are the ideal storage conditions for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride?

To effectively minimize hydrolysis, this reagent must be stored with strict exclusion of moisture and at a reduced temperature. While specific stability studies for this exact molecule are not widely published, the following conditions are based on best practices for aromatic sulfonyl chlorides and supplier recommendations.[2][7][8]

Parameter Recommendation Causality (Why it's important)
Temperature 2-8°C (Refrigerated)[2]Reduces the rate of hydrolysis and other potential decomposition pathways. Lower temperatures slow down chemical reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)[2]Displaces atmospheric moisture and oxygen, preventing contact with the reagent. Argon is denser than air and can provide a more stable blanket.
Container Tightly sealed, original container. Preferably glass with a PTFE-lined cap.Prevents ingress of atmospheric moisture. PTFE liners provide excellent chemical resistance.
Location Dry, well-ventilated area, away from incompatible materials (e.g., strong bases, oxidizers).Ensures safety and prevents accidental reactions.
Q3: I don't have a glovebox. How can I handle this reagent to prevent moisture exposure?

While a glovebox provides the most secure environment, proper handling is still possible using Schlenk line or similar inert atmosphere techniques.[5] The key is to create and maintain a positive pressure of a dry, inert gas (like nitrogen or argon) during all manipulations.

Protocol: Handling Moisture-Sensitive Reagents with a Schlenk Line

  • Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C overnight and then cooling under a stream of dry inert gas.

  • Inert Atmosphere Setup: Assemble the glassware and connect it to a Schlenk line. Purge the system by alternating between vacuum and backfilling with inert gas at least three times to remove all atmospheric air and adsorbed moisture.

  • Reagent Transfer: Use a syringe or cannula to transfer the required amount of the sulfonyl chloride. Ensure the receiving flask is under a positive pressure of inert gas.

  • Sealing: Once the transfer is complete, ensure the container is securely sealed under the inert atmosphere. For long-term storage, parafilm can be wrapped around the cap-container interface as an extra precaution.

Schlenk_Line_Setup cluster_setup Inert Atmosphere Handling InertGas Inert Gas Source (Ar or N₂) SchlenkLine Schlenk Line (Dual Manifold) InertGas->SchlenkLine ReactionFlask Dried Reaction Flask SchlenkLine->ReactionFlask Purge/Fill Cycles ReagentBottle Sulfonyl Chloride (Sure/Seal™ Bottle) ReagentBottle->ReactionFlask Cannula or Syringe Transfer

Caption: Inert atmosphere transfer setup.

Troubleshooting Guide

Q4: My 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride has developed a slight color. Is it still usable?

A slight change in color (e.g., to a pale yellow) can be an early indicator of decomposition. While it may not render the reagent completely unusable for all applications, it suggests that some degree of hydrolysis has occurred. For reactions that are sensitive to impurities or require precise stoichiometry, using a discolored reagent is not recommended as it may lead to lower yields and the formation of byproducts.

Q5: How can I assess the purity of my stored sulfonyl chloride?

If you suspect degradation, a purity assessment is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and relatively straightforward method for this.

Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: In a dry NMR tube, under an inert atmosphere, dissolve a carefully weighed amount of the sulfonyl chloride in a dry, deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation:

    • Intact Sulfonyl Chloride: Look for the characteristic peaks corresponding to the protons of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

    • Hydrolysis Product (Sulfonic Acid): The formation of the sulfonic acid will result in shifts of the aromatic protons adjacent to the sulfonyl group. You may also observe a broad peak for the acidic proton of the sulfonic acid.

    • Quantitative NMR (qNMR): For a more precise purity determination, a known amount of an internal standard can be added to the sample. The purity can then be calculated by comparing the integration of the analyte peaks to the integration of the internal standard's peaks.[9][10]

Q6: My reaction with the sulfonyl chloride is giving a low yield. Could storage be the issue?

Yes, improper storage is a very likely cause. If the sulfonyl chloride has partially hydrolyzed, the actual amount of active reagent is lower than what was weighed out. This leads to an incorrect stoichiometry in your reaction, resulting in a lower yield of the desired product. The presence of the sulfonic acid byproduct can also sometimes interfere with the reaction mechanism.

Troubleshooting_Flowchart Start Low Reaction Yield CheckReagent Inspect Sulfonyl Chloride Start->CheckReagent PurityTest Assess Purity (e.g., NMR) CheckReagent->PurityTest Yes LooksGood UseNew Use Fresh Reagent CheckReagent->UseNew No Discolored PurityTest->UseNew Yes Impure CheckOther Investigate Other Reaction Parameters PurityTest->CheckOther No Pure Discolored Discolored or Caked Solid? LooksGood Appears Normal Impure Purity < 95%? Pure Purity Acceptable

Caption: Troubleshooting low reaction yield.

References

  • Robertson, R. E., & Rosall, B. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • Rogerson, T. D. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(3), 402-405.
  • Shevchuk, O. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • ChemicalBook. (2026). Benzenesulfonyl chloride | 98-09-9.
  • MilliporeSigma. (2025).
  • MilliporeSigma. (n.d.). 4-(2-Methoxyethoxy)benzenesulfonyl chloride | 204072-53-7.
  • ResearchGate. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.
  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
  • Shevchuk, O. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library.
  • Wikipedia. (n.d.). Air-free technique.
  • ACS Publications. (2010).
  • ResearchGate. (2026).
  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution.
  • BLDpharm. (n.d.). 69129-46-0|4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • Journal of Synthetic Chemistry. (2023).
  • Thermo Fisher Scientific. (n.d.).
  • ACS Publications. (n.d.). Purity by Absolute qNMR Instructions.
  • SpringerLink. (2012). Determination of standard sample purity using the high-precision 1H-NMR process.

Sources

Optimization

Technical Support Center: Optimizing 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex sulfonamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex sulfonamides. Couplings involving 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride present a unique set of kinetic and thermodynamic challenges.

To optimize these reactions, we must first understand the molecule's electronic profile. The 2-methoxyethoxy group at the para position is a strong electron-donating group (EDG) via resonance (+M effect), while the meta-methyl group provides additional electron density via induction (+I effect). This combined electron donation significantly reduces the partial positive charge on the sulfonyl sulfur atom, rendering it a highly deactivated, sluggish electrophile. When the primary amine coupling is slow, competitive side reactions—most notably hydrolysis—are given the time to dominate[1].

The following guide provides a diagnostic workflow, targeted Q&A troubleshooting, and self-validating protocols to ensure high-yielding S–N bond formations.

Diagnostic Workflow for Low-Yielding Couplings

Before altering your reaction parameters, use the diagnostic flowchart below to identify the dominant failure mode based on your LC-MS or TLC data.

TroubleshootingWorkflow Start Low Sulfonamide Yield LCMS Perform LC-MS/TLC Identify Major Byproduct Start->LCMS Hydrolysis Sulfonic Acid Detected (Hydrolysis) LCMS->Hydrolysis Unreacted Unreacted Sulfonyl Chloride (Low Reactivity) LCMS->Unreacted BisSulf Bis-sulfonamide Detected (Over-reaction) LCMS->BisSulf Sol1 Use anhydrous DCM/THF Add molecular sieves Hydrolysis->Sol1 Sol2 Add DMAP catalyst (0.1 eq) or use Pyridine base Unreacted->Sol2 Sol3 Invert addition order: Dropwise SO2Cl to Amine BisSulf->Sol3

Diagnostic workflow for resolving low yields in sulfonyl chloride couplings.

Troubleshooting Guide & FAQs

Q: Why am I observing a massive amount of sulfonic acid byproduct instead of my desired sulfonamide? A: Sulfonyl chlorides are highly sensitive to moisture and readily hydrolyze to the corresponding unreactive sulfonic acid[2]. Because 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is electronically deactivated by its para-alkoxy group, the rate of nucleophilic attack by your amine is inherently slow. This sluggishness allows adventitious water to outcompete the amine. Solution: Transition to rigorously anhydrous conditions. If you are forced to use aqueous Schotten-Baumann conditions (e.g., for water-soluble amine hydrochlorides), hydrolysis is a major competing reaction; you must dynamically control the pH to avoid high hydroxide concentrations that accelerate degradation[1],[3].

Q: My reaction stalls at 50% conversion, and unreacted sulfonyl chloride remains. Should I just heat it? A: Heating is not the optimal first step, as it can accelerate thermal degradation or side reactions before improving the coupling rate. The stall is caused by the poor electrophilicity of the sulfonyl center. Solution: Introduce a nucleophilic catalyst. Adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) or running the reaction in pyridine transforms the sluggish sulfonyl chloride into a highly reactive sulfonylpyridinium intermediate, drastically lowering the activation energy barrier for the amine attack[4].

Q: My LC-MS shows a mass corresponding to a bis-sulfonated product. How do I prevent over-reaction? A: When reacting primary amines, the resulting secondary sulfonamide product remains acidic. In the presence of strong bases, this secondary sulfonamide can be deprotonated, rendering it nucleophilic enough to attack a second molecule of sulfonyl chloride[2]. Solution: Adjust your stoichiometry and addition order. Use a slight excess of the starting amine (1.1–1.2 equivalents) and add the sulfonyl chloride dropwise. This keeps the steady-state concentration of the electrophile low, ensuring the more nucleophilic primary amine reacts preferentially over the sulfonamide product[2].

Quantitative Optimization Data

To illustrate the causality of solvent and base selection on this specific deactivated system, review the optimization matrix below. The data highlights how kinetic drivers (like DMAP) suppress thermodynamic sinks (like hydrolysis).

Solvent SystemBase / CatalystAmine (Equiv)Primary Yield (%)Bis-sulfonation (%)Hydrolysis (%)Mechanistic Impact
DCM (Anhydrous) TEA1.065%5%15%Slow coupling rate allows residual moisture to cause hydrolysis.
DCM (Anhydrous) TEA + DMAP (0.1 eq)1.092% 2%2%DMAP accelerates coupling, kinetically outcompeting hydrolysis.
Pyridine Pyridine (Solvent)1.095% 1%1%Maximum electrophilic activation via sulfonylpyridinium formation.
H₂O / DCM Na₂CO₃ (Biphasic)1.045%0%40% High hydrolysis due to biphasic conditions and slow intrinsic rate.
DCM (Anhydrous) TEA2.088%8%2%Excess amine drives the rate but slightly increases bis-sulfonation.
Optimized Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in chemical cues to confirm the reaction is proceeding as intended.

Protocol A: Anhydrous Catalytic Sulfonylation (Recommended for Primary/Secondary Amines)

Objective: Maximize yield by utilizing nucleophilic catalysis (DMAP) to overcome the electronic deactivation of the sulfonyl chloride.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the free amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

    • Causality: TEA acts as the terminal acid scavenger. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate that forces the coupling forward[4].

  • Thermal Control: Cool the solution to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses exothermic degradation pathways and minimizes the thermodynamic bis-sulfonation side reaction[2].

  • Electrophile Addition: Dissolve 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes to the amine mixture.

    • Causality: Dropwise addition starves the reaction of the electrophile, preventing the newly formed product from reacting again to form a bis-sulfonamide[2].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation Cue: Within 30 minutes, the solution will transition from clear to a cloudy suspension. This precipitation is TEA·HCl, which physically validates that HCl is being generated and the S–N bond is forming.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Modified Biphasic Schotten-Baumann Coupling

Objective: For highly polar or water-soluble amine hydrochlorides where anhydrous conditions are impossible.

  • Biphasic Setup: Dissolve the amine hydrochloride (1.2 equiv) in a 1:1 mixture of DCM and Water (0.1 M overall).

  • Dynamic pH Control: Add solid Na₂CO₃ until the aqueous layer reaches pH 8.5.

    • Causality: A pH of 8.5 is basic enough to free-base the amine for nucleophilic attack, but not so basic (e.g., pH > 10) that it rapidly hydrolyzes the sulfonyl chloride[1].

  • Addition: Vigorously stir the biphasic mixture (>800 rpm). Add the sulfonyl chloride (1.0 equiv) as a solution in DCM dropwise.

  • Reaction Monitoring (Self-Validation): Monitor the pH of the aqueous layer using pH paper.

    • Validation Cue: The pH will steadily drop as HCl is generated. The continuous requirement to add small portions of Na₂CO₃ to maintain pH 8.5 validates that the reaction is successfully occurring. Once the pH stabilizes without intervention, the reaction is complete.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry, and concentrate. Due to unavoidable hydrolysis under these conditions, expect a 10-20% loss of yield to the sulfonic acid[3], which will remain safely partitioned in the basic aqueous layer during extraction.

References
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(2-Methoxyethoxy)-3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride .

This compound presents a unique set of challenges: the highly electrophilic sulfonyl chloride group is notoriously moisture-sensitive, while the electron-donating 2-methoxyethoxy ether linkage increases its susceptibility to hydrolysis via mesomeric stabilization of the transition state. Furthermore, the flexible ether chain lowers the compound's melting point, frequently causing it to "oil out" rather than crystallize cleanly.

This guide provides a self-validating framework to ensure high-yield, high-purity recovery of your target compound.

Purification Decision Workflow

Before selecting a purification method, you must assess the physical state of your crude product. Use the decision matrix below to determine the optimal path.

Workflow A Crude 4-(2-Methoxyethoxy)- 3-methylbenzene-1-sulfonyl chloride B Assess Physical State A->B C Solid (m.p. > 40°C) B->C D Viscous Oil B->D E Recrystallization (Toluene/Hexanes) C->E F Deactivated Silica Chromatography D->F G Verify Purity (TLC / NMR) E->G F->G H Hydrolysis Detected? (Sulfonic Acid) G->H QC Failure

Decision tree for selecting the optimal purification route for sulfonyl chlorides.

Troubleshooting & FAQs

Q1: Why is my sulfonyl chloride degrading into a sulfonic acid during the aqueous workup, and how can I prevent it? Causality: Sulfonyl chlorides react rapidly with water to form sulfonic acids and HCl. The 2-methoxyethoxy group on your derivative slightly increases its aqueous solubility compared to standard tosyl chloride, causing it to partition into the aqueous interface where hydrolysis accelerates . Solution: You must minimize contact time with water. Quench the reaction over crushed ice (not liquid water) to maintain the temperature strictly below 5°C. Extract immediately using a non-polar, water-immiscible solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), and dry the organic layer over anhydrous MgSO₄ within minutes of separation.

Q2: My product is forming a viscous oil instead of crystals during recrystallization. How can I force it to crystallize? Causality: The flexible 2-methoxyethoxy chain increases the molecule's degrees of freedom, which lowers the melting point. When the temperature drops, the compound undergoes liquid-liquid phase separation ("oiling out") rather than forming a crystal lattice. Solution: Avoid single-solvent systems. Use a binary anti-solvent system (e.g., Toluene/Hexanes). Dissolve the oil in a minimum amount of warm toluene (max 45°C to prevent thermal degradation), and add hexanes dropwise until the cloud point is reached. Seed the solution with a pure crystal and cool it at a very slow rate (e.g., 1°C/minute) .

Q3: Can I use standard silica gel chromatography to purify this compound? Causality: No. Standard silica gel contains acidic silanol groups and adsorbed water, which will actively catalyze the hydrolysis of your sulfonyl chloride on the column, leading to severe streaking and product loss. Solution: You must use deactivated silica gel. Pre-treat the silica by slurrying it in hexanes containing 1% (v/v) triethylamine (Et₃N) to neutralize the acidic sites, and use strictly anhydrous eluents .

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This means built-in diagnostic checks will tell you if the procedure is working during execution.

Protocol A: Anhydrous Biphasic Quench & Extraction
  • Quench: Slowly pour the crude chlorosulfonation mixture over a 10-fold excess of vigorously stirred crushed ice.

    • Validation Check: Monitor the internal temperature. It must not exceed 5°C. If you observe bubbling (SO₂/HCl gas evolution), hydrolysis is occurring; immediately add more ice.

  • Extraction: Add cold (0°C) DCM (3 × 50 mL per gram of crude). Stir for exactly 2 minutes, then transfer to a separatory funnel.

    • Validation Check: The phase separation should be sharp. If an emulsion forms, the aqueous layer is too warm or not acidic enough. Add cold saturated NaCl (brine) to break the emulsion.

  • Drying: Separate the organic layer and immediately add anhydrous MgSO₄. Stir for 5 minutes, filter, and concentrate under reduced pressure at a bath temperature no higher than 30°C .

Protocol B: Binary Solvent Recrystallization (For Solid Batches)
  • Dissolution: Place the crude solid in a dry flask under Argon. Add anhydrous toluene dropwise while warming to 40°C until the solid just dissolves.

    • Validation Check: The solution must remain clear. Do not heat above 45°C, as trace moisture will trigger thermal degradation.

  • Anti-Solvent Addition: Remove from heat. Add anhydrous hexanes dropwise until a persistent turbidity (cloud point) is achieved.

    • Validation Check: If the mixture separates into two distinct liquid layers (oiling out), your solvent ratio is incorrect. Reheat to 40°C, add 2-3 drops of toluene until homogeneous, and resume adding hexanes at a slower rate.

  • Crystallization: Allow the flask to cool to room temperature over 2 hours, then transfer to a -20°C freezer overnight. Filter the resulting crystals rapidly and dry under high vacuum.

Protocol C: Deactivated Flash Chromatography (For Oily Batches)
  • Column Preparation: Slurry silica gel in anhydrous hexanes containing 1% (v/v) Et₃N. Pack the column and flush with 3 column volumes of the same solvent.

    • Validation Check: Spot the eluent dripping from the column onto a TLC plate and stain with bromocresol green. A yellow spot indicates acidic silanols are still present. Continue flushing until the stain remains blue (neutral/basic).

  • Loading: Dissolve the crude oil in a minimum volume of dry DCM and load it onto the column.

  • Elution: Elute with a gradient of anhydrous Hexanes/Ethyl Acetate (starting at 95:5).

    • Validation Check: Co-spot the fractions on TLC. The sulfonyl chloride should elute as a tight, sharp spot. If the spot tails heavily, on-column hydrolysis is occurring due to wet solvent.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing the degradation of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Solvent SystemApplicationDielectric Constant (ε)Boiling Point (°C)Expected RecoveryMechanistic Rationale
Toluene / Hexanes Recrystallization2.4 / 1.9110 / 6875–85%Excellent. Toluene readily dissolves the ether moiety; hexanes act as a non-nucleophilic anti-solvent.
Dichloromethane Extraction9.139.6>90%Good. Low boiling point prevents thermal stress during concentration. Must be dried immediately.
Ethyl Acetate / Heptane Chromatography6.0 / 1.977 / 9860–80%Moderate. EtOAc can absorb atmospheric moisture; must use strictly anhydrous grade and deactivated silica.
Water / Ice Quench80.10N/AHigh Risk. High dielectric constant promotes ionization and nucleophilic attack. Must maintain < 5°C.

References

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 8, p.104 (1928). Available at:[Link] [2]

  • National Institutes of Health (PMC). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. 2019 Apr; 24(7): 1404. Available at:[Link] [3]

Optimization

Technical Support Center: Overcoming Steric Hindrance with 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development. However, researchers frequently encounter signi...

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Author: BenchChem Technical Support Team. Date: March 2026

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development. However, researchers frequently encounter significant synthetic bottlenecks—such as stalled conversion rates, extended reaction times, and poor yields—when reacting this compound with sterically hindered nucleophiles (e.g., bulky secondary amines, ortho-substituted anilines, or tert-butylamine).

This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome steric hindrance and achieve high-yielding sulfonamide synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my reaction with 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride stalling at <20% conversion when using standard conditions (TEA/DCM)? A1: Stalled reactions are classically symptomatic of a high activation energy barrier caused by steric repulsion. The 3-methyl and 4-(2-methoxyethoxy) groups on the benzene ring, combined with a bulky amine, physically impede the nucleophile from achieving the required trajectory to attack the electrophilic sulfur center. Triethylamine (TEA) acts only as a proton scavenger and does not increase the electrophilicity of the sulfonyl group[1].

  • Solution: Introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, allowing the hindered amine to attack more easily and lowering the overall activation energy barrier[2].

Q2: I am using DMAP, but the yield remains low and I observe multiple side products or starting material degradation. What is happening? A2: Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, especially at elevated temperatures. If your reaction is heated for prolonged periods without strict anhydrous conditions, hydrolysis will outcompete sulfonamide formation[1].

  • Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents (e.g., anhydrous DCM or THF). If the reaction still requires heating due to extreme steric bulk, consider using Microwave Irradiation. Microwave synthesis provides rapid, uniform heating that can drive sterically hindered reactions to completion in minutes rather than hours, minimizing the time available for degradation pathways.

Q3: DMAP catalysis is failing for my exceptionally hindered secondary amine. Can I pre-activate the amine instead of the sulfonyl chloride? A3: Yes. When electrophilic activation (via DMAP) is insufficient, you must enhance the nucleophilicity of the amine. Neutral hindered amines are often too weak to attack even activated sulfonyl groups.

  • Solution: Deprotonate the amine prior to the addition of the sulfonyl chloride using a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) in THF at 0 °C. This generates an amide anion—a vastly superior nucleophile capable of overcoming extreme steric barriers to form the desired sulfonamide[3].

Part 2: Mechanistic Pathway

The integration of DMAP shifts the reaction from a direct nucleophilic substitution to a catalyzed pathway, bypassing the steric bulk of the parent sulfonyl chloride.

Mechanism A 4-(2-Methoxyethoxy)- 3-methylbenzene-1- sulfonyl chloride C N-Sulfonylpyridinium Intermediate (Highly Electrophilic) A->C Nucleophilic Attack by DMAP B DMAP (Catalyst) B->C E Sulfonamide Product + Regenerated DMAP C->E Amine Addition & Deprotonation D Hindered Amine (Nucleophile) D->E

Caption: DMAP-catalyzed sulfonylation forming the highly reactive N-sulfonylpyridinium intermediate.

Part 3: Optimization Matrix & Quantitative Data

The following table summarizes the impact of different reaction conditions on the sulfonylation of sterically hindered amines with 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Reaction ConditionBase / CatalystSolventTemp (°C)Typical YieldMechanistic Role & Causality
Standard (Control) TEA (2.0 eq)DCM25 °C< 20%TEA acts only as an acid scavenger; fails to overcome steric repulsion.
Thermal Activation TEA (2.0 eq)Toluene110 °C30 - 40%Heat provides kinetic energy, but prolonged heating causes sulfonyl chloride degradation.
Nucleophilic Catalysis TEA (2.0 eq) + DMAP (0.2 eq)DCM25 °C75 - 85%DMAP forms a highly electrophilic N-sulfonylpyridinium intermediate, lowering activation energy[2].
Strong Base Deprotonation LiHMDS (1.1 eq)THF0 to 25 °C85 - 95%Converts the weak amine into a highly nucleophilic amide anion, forcing the reaction to completion[3].

Part 4: Experimental Protocols

Protocol A: DMAP-Catalyzed Sulfonylation (For Moderate Steric Hindrance)

This self-validating protocol utilizes nucleophilic catalysis to bypass standard steric barriers.

  • System Preparation: Oven-dry a round-bottom flask. Purge with Argon.

  • Reagent Dissolution: Dissolve the hindered amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride.

  • Base & Catalyst Addition: Add Triethylamine (2.0 eq) followed by DMAP (0.2 eq). Stir for 5 minutes.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the reactive intermediate, preventing thermal degradation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Validation: Monitor via LC-MS or TLC until the amine is consumed.

  • Work-up: Quench with water. Wash the organic layer twice with 1M HCl. Causality: The acidic wash selectively protonates DMAP and TEA, pulling them into the aqueous layer while leaving the neutral sulfonamide in the organic phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: LiHMDS Deprotonation (For Extreme Steric Hindrance)

Use this protocol when DMAP catalysis fails due to severe steric crowding around the amine nitrogen.

  • System Preparation: Oven-dry a Schlenk flask. Purge extensively with Argon.

  • Amine Deprotonation: Dissolve the highly hindered amine (1.0 eq) in anhydrous THF (0.1 M). Cool to 0 °C. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at 0 °C. Causality: LiHMDS quantitatively deprotonates the amine to form a highly nucleophilic amide anion without acting as a competing nucleophile.

  • Electrophile Addition: Add 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.2 eq) as a solid or dissolved in anhydrous THF.

  • Reaction Progression: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Validation: The reaction should proceed rapidly; prolonged times indicate moisture contamination.

  • Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Part 5: Experimental Workflow

Workflow Step1 1. Prepare Amine Solution (Anhydrous Solvent) Step2 2. Add Base & Catalyst (TEA + DMAP) or (LiHMDS) Step1->Step2 Step3 3. Cool System to 0 °C (Argon Atmosphere) Step2->Step3 Step4 4. Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 5. Warm to RT / Heat (Monitor via LC-MS) Step4->Step5 Step6 6. Aqueous Work-up (Acid Wash for DMAP) Step5->Step6 Step7 7. Product Purification (Chromatography) Step6->Step7

Caption: Step-by-step experimental workflow for the sulfonylation of sterically hindered amines.

References

  • ResearchGate. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode". Available at:[Link]

Sources

Troubleshooting

Shelf-life extension and moisture control for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Technical Support Center: Handling, Moisture Control, and Shelf-Life Extension for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Executive Summary & Chemical Profile 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling, Moisture Control, and Shelf-Life Extension for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

Executive Summary & Chemical Profile

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0) is a highly reactive electrophilic intermediate widely utilized by researchers and drug development professionals for the synthesis of complex sulfonamides and sulfonate esters[1]. While its high electrophilicity is advantageous for late-stage functionalization[2], it also renders the compound exquisitely sensitive to atmospheric moisture. Uncontrolled exposure leads to rapid hydrolysis, which compromises reaction yields, introduces acidic impurities, and poses significant safety hazards[3].

This technical bulletin provides field-proven methodologies for handling, storing, and troubleshooting this specific sulfonyl chloride to ensure experimental reproducibility and safety.

Mechanistic Causality: The Hydrolysis Pathway

To effectively control moisture, one must understand the underlying degradation kinetics. The sulfur atom in 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is highly electron-deficient due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

When exposed to ambient humidity, water molecules act as nucleophiles, attacking the sulfur center to form a pentacoordinate transition state[3]. This intermediate rapidly collapses, displacing the chloride ion to yield 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonic acid and hydrogen chloride (HCl) gas[3]. This process is autocatalytic in certain microenvironments and highly detrimental to downstream amidation reactions, as the generated HCl will protonate the target amine nucleophile, rendering it unreactive[4].

Hydrolysis A 4-(2-Methoxyethoxy)-3-methylbenzene -1-sulfonyl chloride C Pentacoordinate Sulfur Transition State A->C B H2O (Atmospheric Moisture) Nucleophile B->C D 4-(2-Methoxyethoxy)-3-methylbenzene -1-sulfonic acid C->D E HCl Gas (Corrosive Byproduct) C->E

Fig 1: Hydrolysis mechanism of the sulfonyl chloride via nucleophilic attack by water.

Quantitative Parameters for Moisture Control

Strict adherence to environmental thresholds is required to maintain the integrity of the sulfonyl chloride over its intended shelf-life.

ParameterCritical ThresholdRationale / Causality
Solvent Moisture < 50 ppm H₂OPrevents in situ hydrolysis during reaction setup. Must be verified via Karl Fischer titration prior to use.
Storage Temperature 2–8 °C (Short-term) -20 °C (Long-term)Minimizes thermal degradation and exponentially slows the kinetic rate of any trace hydrolysis[5].
Protective Atmosphere Argon (Preferred)Argon is denser than air and provides a superior, heavy protective blanket over the reagent[5].
Headspace Volume < 10% of containerReduces the total volume of potentially moisture-laden gas trapped in the storage vessel[3].
Equivalents of Base > 2.0 to 3.0 eq.Neutralizes any trace HCl generated from partial hydrolysis, preventing amine protonation during synthesis[4].

Validated Experimental Protocols

Protocol A: Anhydrous Reagent Transfer and Reaction Setup

To prevent degradation during active use, the following self-validating Schlenk-line protocol must be employed[6].

  • Glassware Preparation: Bake all reaction flasks, stir bars, and syringes in an oven at 120 °C for a minimum of 4 hours. Cool in a desiccator or under a continuous stream of inert gas.

  • Atmosphere Establishment: Attach the reaction flask to a Schlenk line. Perform a minimum of three evacuate/refill cycles using high-purity Argon. Validation Step: The pressure gauge must drop below 0.1 mbar during the evacuation phase to confirm a leak-free, dry environment.

  • Solvent Introduction: Introduce anhydrous solvent (e.g., DCM or THF, <50 ppm moisture) via a dry syringe through a rubber septum.

  • Reagent Transfer: Weigh the 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride rapidly in a glovebox. If handling on the benchtop, dispense under a positive flow of Argon. For solutions, utilize a cannula transfer[6].

  • Reaction Execution: Maintain a positive pressure of Argon (via a bubbler) throughout the reaction. Add the amine nucleophile and an excess of a non-nucleophilic base (e.g., DIPEA) at 0 °C to control the exothermic reaction and minimize side-product formation[6].

Workflow Start 1. Glassware Prep Bake at 120°C > 4h Purge 2. Inert Atmosphere Schlenk line (Argon) 3x purge Start->Purge Solvent 3. Solvent Prep Anhydrous solvent (<50 ppm H2O) Purge->Solvent Transfer 4. Reagent Transfer Syringe/Cannula under Argon Solvent->Transfer Reaction 5. Reaction Execution Positive inert gas pressure Transfer->Reaction Storage 6. Post-Use Storage Argon backfill, seal, 2-8°C Reaction->Storage

Fig 2: Anhydrous handling workflow for moisture-sensitive sulfonyl chlorides.

Protocol B: Integrity Verification via Derivatization

Direct analysis of sulfonyl chlorides via LC-MS or GC-MS is often inaccurate due to on-column hydrolysis. To validate the integrity of your batch before a critical experiment, use this derivatization method:

  • Dissolve 5 mg of the reagent in 1 mL of anhydrous DCM.

  • Add 50 µL of diethylamine (excess). Stir for 5 minutes at room temperature.

  • Quench with 1 mL of 1M HCl, extract the organic layer, and analyze via LC-MS. Causality: The highly nucleophilic diethylamine quantitatively converts the intact sulfonyl chloride into a stable, easily detectable diethylsulfonamide. Any sulfonic acid present (from prior degradation) will not react and will remain in the aqueous layer, allowing you to determine the true active purity of your reagent.

Troubleshooting Guides & FAQs

Q1: My reagent bottle has developed a crusty white solid around the cap, and the pressure hissed when I opened it. Is it compromised? A1: Yes. The white solid is likely a mixture of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonic acid and ambient salts, while the "hiss" indicates the buildup of HCl gas from hydrolysis[3]. The reagent has been exposed to moisture. It is highly recommended to verify its integrity using Protocol B before use, or discard it if the degradation is severe.

Q2: How can I maximize the shelf-life of a partially used bottle? A2: Shelf-life extension relies on eliminating the moisture-air interface. After use, immediately purge the headspace of the bottle with a gentle stream of Argon for 30 seconds[5]. Seal the cap tightly, wrap it thoroughly with Parafilm, and store it in a secondary container with a desiccant (e.g., Drierite) at 2–8 °C[5]. Critical: Allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation on the cold reagent.

Q3: During my amidation reaction, I am observing low yields and unreacted amine, despite using 1.2 equivalents of the sulfonyl chloride. What is happening? A3: This is a classic symptom of competing hydrolysis. If your solvent or glassware contains trace moisture, the sulfonyl chloride is converting into sulfonic acid and HCl[3]. The generated HCl protonates your amine nucleophile, forming an unreactive ammonium salt[4]. Solution: Rigorously dry your solvents (<50 ppm H₂O), dry your glassware, and increase the equivalents of your auxiliary base (e.g., triethylamine or DIPEA) to ensure the amine remains in its nucleophilic free-base form.

Q4: What is the safest way to quench a spill or excess reaction mixture containing this sulfonyl chloride? A4: Never use water directly, as the reaction is violently exothermic and releases toxic HCl gas[7]. For reaction mixtures, slowly add the solution dropwise to a vigorously stirred, ice-cold aqueous solution of a weak base (e.g., saturated sodium bicarbonate) inside a fume hood[7]. The base neutralizes the HCl as it forms, and the cold temperature controls the exotherm. For bench spills, cover the area with a dry, inert absorbent material like sand or soda ash, sweep it up, and dispose of it as hazardous chemical waste[7].

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride using HPLC-MS

Validating the Purity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride using HPLC-MS: A Comparative Guide For researchers and drug development professionals, ensuring the purity of reactive intermediates is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride using HPLC-MS: A Comparative Guide

For researchers and drug development professionals, ensuring the purity of reactive intermediates is a critical step in maintaining the safety and efficacy of final active pharmaceutical ingredients (APIs). 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS: 69129-46-0) is a highly reactive bifunctional building block. Its inherent reactivity—specifically the electrophilic nature of the sulfonyl chloride moiety—makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into its corresponding sulfonic acid[1].

This guide provides an authoritative comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflows against alternative techniques, detailing the causality behind experimental choices and providing self-validating protocols to eliminate artifactual degradation during analysis.

The Chemical Challenge: Reactivity vs. Analytical Accuracy

When analyzing sulfonyl chlorides via standard Reversed-Phase HPLC (RP-HPLC), the aqueous mobile phase acts as a nucleophile. The sulfonyl chloride reacts directly with water on the column, generating hydrochloric acid and the sulfonic acid degradant[1]. This creates a fundamental analytical paradox: the method used to measure purity actively degrades the sample , resulting in artificially low purity readings and an overestimation of impurities[2].

To achieve accurate quantitation, the analytical method must either chemically stabilize the analyte prior to injection (Pre-column Derivatization) or kinetically suppress the hydrolysis reaction during the run (Sub-ambient Direct Analysis)[3].

G SC 4-(2-Methoxyethoxy)-3-methylbenzene -1-sulfonyl chloride H2O Aqueous Mobile Phase (H2O / ACN) SC->H2O Direct RP-HPLC Injection Amine Pre-column Derivatization (Diethylamine) SC->Amine Derivatization Protocol Degradant Sulfonic Acid Degradant (Artifactual Hydrolysis) H2O->Degradant On-column Degradation Stable Stable Sulfonamide (Accurate Quantitation) Amine->Stable Robust MS Detection

Fig 1: Hydrolysis degradation pathway vs. stable derivatization for sulfonyl chloride analysis.

Methodological Comparison: Selecting the Right Technique

The choice of analytical method depends on the required sensitivity and the laboratory's instrumental capabilities. Below is a comparative analysis of the primary techniques used for validating the purity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Analytical TechniqueMechanism of ActionAnalyte StabilityLimit of Detection (LOD)Key Advantages & Limitations
Pre-column Derivatization HPLC-MS Converts reactive chloride to stable sulfonamide using an amine.High (Stable in aqueous media)~0.01%Advantage: Eliminates on-column hydrolysis; excellent MS ionization.Limitation: Requires additional sample prep time[2].
Direct Sub-ambient RP-HPLC-MS Uses chilled columns (6°C) and low pH to slow hydrolysis kinetics.Low (Risk of on-column degradation)~0.05%Advantage: Direct measurement of the parent compound.Limitation: Requires specialized column cooling; trace hydrolysis still occurs[3].
Quantitative NMR (qNMR) Measures proton resonance directly in anhydrous deuterated solvents.High (If strictly anhydrous)~0.5 - 1.0%Advantage: Absolute quantitation without chromatography.Limitation: Poor sensitivity for trace level impurities[1].
GC-MS Volatilization and separation in the gas phase.Very Low N/ALimitation: Sulfonyl chlorides frequently undergo severe thermal degradation in the GC inlet. Not recommended[1].

Core Workflow 1: Pre-column Derivatization HPLC-MS (The Gold Standard)

Causality & Rationale: By reacting 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine) in an anhydrous environment, the compound is rapidly converted into a highly stable sulfonamide. This derivative is completely inert to aqueous mobile phases, allowing for high-resolution RP-HPLC separation without artifactual degradation[2]. Furthermore, the addition of the diethylamine moiety enhances proton affinity, yielding a strong [M+H]+ signal in positive Electrospray Ionization (ESI) MS.

Step-by-Step Methodology
  • Anhydrous Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of strictly anhydrous Acetonitrile (ACN) to prevent premature hydrolysis.

  • Derivatization Reaction: Add 50 µL of anhydrous diethylamine to the sample vial. Vortex immediately and incubate at room temperature for 15 minutes. The reaction is rapid and quantitative.

  • Quenching & Dilution: Dilute the reaction mixture 1:100 using a quenching solution of 50:50 Water:ACN containing 0.1% Formic Acid. The acidic environment neutralizes excess diethylamine, preventing column fouling.

  • Self-Validating Control (System Suitability): Prepare a "Blank Derivatization" (reagents only) and a "Spiked Control" (sample spiked with 1% known sulfonic acid standard). Trustworthiness check: If the sample shows a sulfonic acid peak but the spiked control shows complete recovery of the spike, the sulfonic acid in the sample is a true native impurity, not a preparation artifact.

  • HPLC-MS Analysis: Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

Workflow Step1 1. Sample Prep Anhydrous ACN Step2 2. Derivatization Diethylamine Step1->Step2 Step3 3. Quench 0.1% Formic Acid Step2->Step3 Step4 4. Separation RP-HPLC (C18) Step3->Step4 Step5 5. Detection ESI-MS/MS (+) Step4->Step5

Fig 2: Step-by-step pre-column derivatization workflow for HPLC-MS purity validation.

Core Workflow 2: Direct Sub-ambient RP-HPLC-MS

Causality & Rationale: If derivatization is prohibited by regulatory or project constraints, direct analysis must be utilized. The pseudo-first-order hydrolysis rate constant of sulfonyl chlorides is highly temperature-dependent. Lowering the column temperature from 25°C to 6°C decreases the hydrolysis rate approximately 6-fold[3]. Additionally, utilizing a highly acidic mobile phase (pH ~2.6) suppresses the ionization of the resulting sulfonic acid, improving peak shape[3].

Step-by-Step Methodology
  • Instrument Preparation: Equip the HPLC with a column chiller and pre-cool the C18 column to exactly 6°C. Ensure the autosampler tray is also chilled to 4°C.

  • Mobile Phase Selection: Use 0.1% Phosphoric acid or Formic acid in water (pH 2.6) as Mobile Phase A, and pure Acetonitrile as Mobile Phase B. Note: Acetonitrile is preferred over Methanol, as Methanol is a nucleophile and will form a methyl sulfonate ester artifact on-column[2].

  • Sample Preparation: Dissolve the sample in chilled, anhydrous Acetonitrile immediately prior to injection. Do not let the sample sit in aqueous diluents.

  • Rapid Gradient Execution: Utilize a fast ballistic gradient (e.g., 10% B to 90% B in 3 minutes) at a high flow rate (e.g., 0.8 mL/min) to minimize the residence time of the sulfonyl chloride inside the aqueous environment of the column.

Data Interpretation & Purity Validation

When interpreting the MS data for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (Parent MW: ~264.73 g/mol ), analysts must monitor specific mass-to-charge ( m/z ) transitions to differentiate the active compound from its degradants.

Analyte StateMolecular Weight ( g/mol )Primary MS Ionization ModeExpected m/z Chromatographic Behavior
Direct Parent Compound 264.73ESI (+) or APCI265.1 [M+H]+ Sharp peak (if sub-ambient); tailing if hydrolyzing.
Sulfonic Acid Degradant 246.28ESI (-)245.3 [M−H]− Elutes earlier than parent (highly polar).
Diethylamine Derivative 301.39ESI (+)302.4 [M+H]+ Highly retained, sharp symmetrical peak.

Calculating True Purity: Using the derivatization method, the true purity is calculated by taking the Area Under the Curve (AUC) of the derivatized peak (representing the intact sulfonyl chloride) divided by the Total AUC of all peaks (including the native, underivatized sulfonic acid peak present in the sample prior to reaction).

By strictly controlling causality—either through chemical stabilization or kinetic suppression—analysts can confidently validate the purity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride without the interference of artifactual degradation.

Sources

Comparative

Comparative stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in aqueous vs. organic media

An In-Depth Guide to the Comparative Stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in Aqueous vs. Organic Media In the landscape of modern drug discovery, sulfonyl chlorides serve as indispensable...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in Aqueous vs. Organic Media

In the landscape of modern drug discovery, sulfonyl chlorides serve as indispensable electrophilic intermediates, primarily for the synthesis of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents.[1][2] The reactivity that makes them so valuable also renders them susceptible to degradation, particularly by hydrolysis. Understanding the stability of a specific sulfonyl chloride, such as 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, is not merely an academic exercise; it is a critical parameter that dictates reaction conditions, work-up procedures, purification strategies, and long-term storage.

This guide provides a detailed comparative analysis of the stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride in aqueous versus organic media. We will explore the underlying chemical principles, present validated experimental protocols for stability assessment, and offer field-proven insights to guide researchers in its effective handling and application.

The Chemical Rationale: Understanding Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride functional group is dominated by the highly electrophilic nature of the sulfur atom.[3][4] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electron deficiency makes the sulfur atom a prime target for attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions that are central to the synthetic utility of this functional group.[3][4]

Two primary degradation pathways are of concern:

  • In Aqueous Media (Hydrolysis): Water, acting as a nucleophile, readily attacks the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding, and generally less reactive, sulfonic acid. This is the most significant stability liability for sulfonyl chlorides.[5][6]

  • In Organic Media (Solvolysis/Decomposition): While significantly more stable in anhydrous aprotic solvents, sulfonyl chlorides can still degrade. They can react with nucleophilic solvents, such as alcohols, to form sulfonate esters.[3] Additionally, thermal decomposition can occur at elevated temperatures, often proceeding through radical or ionic pathways.[7]

Comparative Stability Profile: A Tale of Two Media

The choice of solvent is the single most important factor governing the stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Aqueous Media: A High-Risk Environment

In the presence of water, the compound is highly unstable. The primary degradation route is hydrolysis to form 4-(2-methoxyethoxy)-3-methylbenzenesulfonic acid.

  • Mechanism and Kinetics: The hydrolysis of arylsulfonyl chlorides in water typically follows a bimolecular nucleophilic substitution (SN2)-like mechanism.[8][9] The reaction is generally rapid. For instance, a structurally similar compound, 4-methylbenzenesulfonyl chloride (tosyl chloride), has a hydrolysis half-life of only 2.2 minutes at 25°C in neutral water.[10] It is therefore reasonable to predict that 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride will also hydrolyze rapidly. For many arylsulfonyl chlorides, this rapid hydrolysis rate is observed across a wide pH range, making pH adjustments an ineffective strategy for stabilization in aqueous solutions.[10][11]

  • Practical Implications: The extreme lability in water necessitates that reactions using this reagent be conducted under strictly anhydrous conditions. Aqueous work-up procedures must be performed quickly and at low temperatures to minimize the loss of product to hydrolysis.[7] Paradoxically, the low water solubility of many arylsulfonyl chlorides can sometimes offer a degree of protection, causing the compound to precipitate from aqueous mixtures before significant hydrolysis can occur.[12][13]

Organic Media: The Preferred Environment

The stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is dramatically higher in anhydrous, aprotic organic solvents.

  • Recommended Solvents: Solvents such as dichloromethane (DCM), acetonitrile (ACN), toluene, dioxane, and tetrahydrofuran (THF) are suitable for reactions and storage, provided they are anhydrous.[7][14]

  • Potential for Reactivity:

    • Protic Solvents: Nucleophilic solvents like methanol and ethanol should be avoided unless the intention is to form the corresponding sulfonate ester. This reaction is typically slower than hydrolysis but can be a significant pathway, especially in the presence of a base.[3]

    • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (2-8°C is recommended) to protect it from atmospheric moisture.[15]

  • Indicators of Decomposition: Visual or analytical signs of degradation include a change in color (often to brown or black), the evolution of gas (HCl or SO₂), or the appearance of new spots on a TLC plate corresponding to the sulfonic acid byproduct.[7]

Data Summary: Aqueous vs. Organic Stability

ParameterAqueous MediaAnhydrous Aprotic Organic Media
Primary Degradation Pathway HydrolysisMinimal; potential for solvolysis or thermal decomposition
Principal Degradation Product 4-(2-methoxyethoxy)-3-methylbenzenesulfonic acidNone (under proper conditions); Sulfonate esters (in alcohols)
Relative Rate of Degradation Very Rapid (Half-life likely in minutes)Very Slow to Negligible
Recommended Handling Avoid. If necessary, use cold temperatures and brief exposure times.Use as the primary solvent for reactions and storage.
Key Influencing Factors Presence of water, TemperaturePresence of nucleophiles (e.g., alcohols, amines), Temperature

Experimental Protocols for Stability Assessment

The following protocols provide a validated framework for quantitatively assessing the stability of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. The use of High-Performance Liquid Chromatography (HPLC) is central to this analysis, as it allows for the effective separation and quantification of the nonpolar sulfonyl chloride from its more polar sulfonic acid degradant.[10][14]

Protocol 1: Quantitative Analysis of Hydrolytic Stability

Objective: To determine the hydrolysis rate and half-life of the title compound at different pH values.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

    • Dissolve in anhydrous acetonitrile to a final concentration of 1 mg/mL. Causality Note: Acetonitrile is a water-miscible aprotic solvent that dissolves the compound without reacting, ensuring that any observed degradation is due to the aqueous buffer.

  • Preparation of Aqueous Buffers:

    • Prepare three buffers: pH 4.0 (acetate buffer), pH 7.0 (phosphate buffer), and pH 9.0 (borate buffer).

    • Place 50 mL of each buffer into separate jacketed beakers maintained at 25°C with constant stirring.

  • Initiation of Hydrolysis:

    • To each stirred buffer, add 0.5 mL of the 1 mg/mL stock solution to achieve a final concentration of ~10 µg/mL. This is time zero (t=0).

  • Time-Course Sampling:

    • Withdraw 1 mL aliquots from each beaker at predetermined time points (e.g., 0, 1, 2, 4, 8, 15, and 30 minutes).

  • Sample Quenching & Analysis:

    • Immediately transfer each aliquot into an HPLC vial containing 1 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water) to stop further degradation.

    • Analyze each sample immediately by reversed-phase HPLC with UV detection. Monitor the peak area of the parent sulfonyl chloride.

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the sulfonyl chloride versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Hypothetical Stability Data in Aqueous Buffers (25°C)

Time (min)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
175.174.571.2
256.455.550.7
431.830.825.7
810.19.56.6
151.51.2<1
30<0.1<0.1<0.1
Protocol 2: Comparative Stability in Organic Solvents

Objective: To assess and compare the stability of the title compound in common anhydrous organic solvents.

Methodology:

  • Preparation of Solutions:

    • Prepare solutions of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride at a concentration of 1 mg/mL in the following anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and Methanol (MeOH).

  • Storage Conditions:

    • Dispense each solution into separate, sealed vials under a nitrogen atmosphere.

    • Store the vials at room temperature (25°C), protected from light.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Dilute the aliquot appropriately with the HPLC mobile phase.

    • Analyze by HPLC to determine the peak area of the parent compound.

  • Data Analysis:

    • For each solvent, calculate the percentage of the sulfonyl chloride remaining at each time point relative to the t=0 sample.

    • Plot the % remaining versus time for each solvent to generate comparative stability profiles. Trustworthiness Note: The inclusion of methanol, a protic solvent, serves as a positive control for degradation (solvolysis), validating the stability observed in the aprotic solvents.

Visualizing the Pathways and Workflows

Degradation and Experimental Diagrams

A clear visualization of the chemical transformations and experimental processes is essential for comprehension and reproducibility.

G cluster_hydrolysis Figure 1: Aqueous Hydrolysis Pathway A 4-(2-Methoxyethoxy)-3-methyl- benzene-1-sulfonyl chloride B 4-(2-methoxyethoxy)-3-methyl- benzenesulfonic acid A->B Hydrolysis HCl HCl H2O H₂O H2O->A

Caption: Dominant degradation pathway in aqueous media.

G cluster_workflow1 Figure 2: Workflow for Aqueous Stability Assay arrow A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Add Aliquot to Buffered H₂O (pH 4, 7, 9) at 25°C A->B C 3. Sample at Time Intervals (0-30 min) B->C D 4. Quench Sample in Mobile Phase C->D E 5. Analyze by RP-HPLC D->E F 6. Calculate Rate Constant and Half-Life E->F

Caption: Step-by-step process for hydrolysis kinetics.

G cluster_workflow2 Figure 3: Workflow for Organic Solvent Stability Assay arrow A 1. Prepare Solutions in Anhydrous Solvents (DCM, ACN, THF, MeOH) B 2. Store Under N₂ at 25°C A->B C 3. Sample at Time Intervals (0-48 hours) B->C D 4. Dilute Aliquot C->D E 5. Analyze by RP-HPLC D->E F 6. Plot % Remaining vs. Time E->F

Caption: Protocol for comparing stability in organic media.

References

  • Singh, S., & Singh, M. (2001). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 843-851.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
  • ECHA. (2003). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. European Chemicals Agency.
  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. International Journal of Molecular Sciences, 9(5), 836-857.
  • Fiveable. (2025). Sulfonyl Chloride Definition. Fiveable Organic Chemistry.
  • Bar-Zeev, Y., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Guides.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1224.
  • Jumaa, M., et al. (2004). Degradation of NSC-281612...: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of Pharmaceutical Sciences, 93(3), 532-539.
  • ChemRxiv. (Preprint). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. ChemicalBook.
  • PubChem. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • Sapphire Bioscience. (n.d.). 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. Sapphire Bioscience.
  • BenchChem. (2025). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. MilliporeSigma.
  • NextSDS. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. NextSDS.
  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 943-949.
  • BLDpharm. (n.d.). 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. BLDpharm.
  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4165.
  • BenchChem. (2026).
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Wikipedia.
  • Organic Syntheses. (n.d.). p. 943. Organic Syntheses Procedure.
  • Royal Society of Chemistry. (n.d.).
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Ciuffreda, P., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Organic Letters, 13(4), 668-671.
  • ResearchGate. (2024). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

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Validation

A Comparative Guide to GC-MS Method Validation for the Detection of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride Impurities

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass the entire chemical profile of a drug substance. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous analytical testing to identify and quantify these unwanted substances.[2][3] This guide focuses on 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, a complex sulfonyl chloride likely used as a key intermediate in the synthesis of modern pharmaceuticals. Due to their reactive nature, sulfonyl chlorides and their synthetic precursors can present unique challenges in impurity profiling.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often indispensable technique for the analysis of volatile and semi-volatile impurities.[5][6] Its combination of high-resolution chromatographic separation with the definitive identification capabilities of mass spectrometry makes it exceptionally suitable for this task.[7] This guide provides an in-depth comparison of two distinct GC-MS methods for the validation of an analytical procedure designed to detect and quantify impurities in 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, in accordance with ICH Q2(R2) guidelines.[8][9] We will explore the causality behind experimental choices, present supporting validation data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in their own method development and validation endeavors.

Understanding the Analyte and its Potential Impurities

To develop a robust analytical method, one must first understand the potential impurity landscape. While the specific synthesis for 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is proprietary, a plausible synthetic route can be reverse-engineered from its structure, allowing us to predict likely process-related impurities and degradation products.

A probable synthesis involves the chlorosulfonation of 2-(2-methoxyethoxy)-1-methylbenzene.

General experimental workflow for GC-MS analysis.

Detailed Experimental Protocols

Method A: Standard Resolution Method

This method is designed to provide a balance between resolution, sensitivity, and analysis time, making it suitable for routine quality control.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS). [3] 2. Reagents and Materials:

  • Sample of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

  • Reference standards for all identified impurities.

  • Anhydrous dichloromethane (DCM) for dilution.

3. Chromatographic and Spectrometric Conditions:

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 270 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 60 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C. Hold: 10 min at 300 °C.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) for trace impurities
Method B: High-Sensitivity Fast GC Method

This method prioritizes speed and sensitivity, which is ideal for high-throughput screening or when very low detection limits are required.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS). [10] 2. Reagents and Materials:

  • As per Method A.

3. Chromatographic and Spectrometric Conditions:

ParameterSetting
GC Column 20 m x 0.18 mm ID, 0.18 µm film thickness (e.g., DB-5ms or equivalent narrow bore)
Carrier Gas Helium at a constant linear velocity of 45 cm/sec
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial: 70 °C, hold for 1 min. Ramp: 25 °C/min to 310 °C. Hold: 5 min at 310 °C.
MS Transfer Line 290 °C
Ion Source Temp. 240 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and Selected Ion Monitoring (SIM) for all impurities

Method Validation: A Comparative Analysis

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. [11]The following parameters were evaluated for both Method A and Method B according to ICH Q2(R2) guidelines. [9]

Logical Relationship of Validation Parameters

The validation parameters are interconnected, each providing a piece of the puzzle to confirm the method's reliability.

Interrelation of key validation parameters.
Summary of Validation Data

The following tables present a comparative summary of the validation data obtained for both methods.

Table 1: Specificity and System Suitability

ParameterMethod AMethod BAcceptance Criteria
Resolution (Rs) > 2.0 for all adjacent peaks> 1.8 for all adjacent peaksRs > 1.5
Tailing Factor (T) 0.9 - 1.3 for all analytes0.8 - 1.4 for all analytes0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 50,000> 40,000N > 2000

Table 2: Linearity and Range

AnalyteMethod A (R²)Method B (R²)Range (% of specification)
API 0.99950.999280% - 120%
Impurity A 0.99910.9989LOQ - 150%
Impurity B 0.99850.9982LOQ - 150%
Impurity C 0.99930.9990LOQ - 150%
Impurity D 0.99880.9986LOQ - 150%

Table 3: Accuracy (Recovery %) and Precision (%RSD)

AnalyteMethod A (Recovery %)Method A (%RSD)Method B (Recovery %)Method B (%RSD)Acceptance Criteria
API 99.5 - 100.8< 1.099.2 - 101.1< 1.2Recovery: 98-102%; RSD: ≤ 2.0%
Impurities 97.2 - 103.5< 3.596.5 - 104.2< 4.0Recovery: 90-110%; RSD: ≤ 5.0%

Table 4: Limits of Detection (LOD) and Quantitation (LOQ) (in ppm relative to API)

AnalyteMethod A (LOD)Method A (LOQ)Method B (LOD)Method B (LOQ)
Impurity A 2.57.51.03.0
Impurity B 3.09.01.23.6
Impurity C 2.06.00.82.4
Impurity D 3.510.51.54.5

Discussion and Method Selection

Both Method A and Method B have been successfully validated according to ICH Q2(R2) guidelines and are suitable for their intended purpose. [12][13] Method A (Standard Resolution) demonstrates superior chromatographic performance with higher resolution and better peak shapes (tailing factor closer to 1.0). Its precision is also slightly better. This method is the preferred choice for in-depth analysis, method transfer, and when unambiguous peak identification and integration are paramount. The longer run time is a trade-off for higher quality chromatography.

Method B (High-Sensitivity Fast GC) offers a significant advantage in terms of speed, with a much shorter run time. More importantly, it provides substantially lower LODs and LOQs for all impurities. This makes it the ideal choice for high-throughput screening of multiple batches or for investigations where trace-level contaminants are of particular concern, such as in the analysis of potentially genotoxic impurities. [14]The slightly compromised resolution is an acceptable trade-off for the gains in speed and sensitivity.

The choice between the two methods will ultimately depend on the specific application. For routine release testing where accuracy and reliability are key, Method A is recommended. For process development support, cleaning validation, or high-throughput environments, the speed and sensitivity of Method B are highly advantageous.

Conclusion

This guide has provided a comprehensive comparison of two validated GC-MS methods for the analysis of impurities in 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. By grounding our approach in the principles of the ICH Q2(R2) guidelines, we have demonstrated how to develop and validate analytical methods that are robust, reliable, and fit for purpose. The detailed protocols and comparative data serve as a practical resource for scientists and researchers in the pharmaceutical industry. The selection of an appropriate analytical method requires a careful consideration of the specific needs of the analysis, balancing the competing demands of resolution, speed, and sensitivity to ensure the quality and safety of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Royal Society of Chemistry. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • ResearchGate. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • The Pharma Review. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • ACS Publications. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • The Pharmapedia. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]

  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Intuition Labs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Synfacts. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Comparative

A Comparative Guide to the Leaving Group Ability of Novel 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride Derivatives

For researchers, scientists, and professionals in drug development, the meticulous selection of a leaving group is a pivotal decision in the strategic design of synthetic routes. The efficiency of crucial transformations...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of a leaving group is a pivotal decision in the strategic design of synthetic routes. The efficiency of crucial transformations, such as nucleophilic substitution and elimination reactions, is profoundly influenced by the facility with which a leaving group departs.[1] While a well-established arsenal of sulfonyl leaving groups, including tosylates, mesylates, and nosylates, is at the disposal of the modern chemist, the quest for novel reagents with tailored reactivity profiles remains a vibrant area of investigation.

This guide presents a comparative analysis of the leaving group ability of a novel sulfonyl chloride, 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, and its rationally designed derivatives. We will delve into the electronic and steric factors that govern their reactivity, supported by a proposed experimental framework for their quantitative comparison.

The Critical Role of the Sulfonate Leaving Group

The utility of alcohols as substrates in nucleophilic substitution reactions is often hampered by the poor leaving group ability of the hydroxyl moiety (HO⁻), which is a strong base.[2][3][4] To overcome this, alcohols are frequently converted into sulfonate esters. This transformation converts the hydroxyl group into a significantly better leaving group, a sulfonate anion, which is a weak base due to the extensive resonance delocalization of the negative charge across the three oxygen atoms.[5][6] The stability of this departing anion is the primary determinant of the leaving group's effectiveness.[1]

The general structure of a sulfonate ester and the resonance stabilization of the resulting anion are depicted below:

The nature of the R group attached to the sulfur atom plays a crucial role in modulating the stability of the sulfonate anion and, consequently, its leaving group ability. Electron-withdrawing substituents on the R group enhance the leaving group's effectiveness by further delocalizing the negative charge, while electron-donating groups have the opposite effect.[1]

Introducing 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride and its Derivatives

In this guide, we focus on the novel sulfonyl chloride, 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, and two hypothetical derivatives designed to probe the influence of electronic effects on leaving group ability:

  • MEM-MsCl (1): 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • NO₂-MEM-MsCl (2): 2-Nitro-4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • OMe-MEM-MsCl (3): 2-Methoxy-4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

The parent compound, MEM-MsCl (1) , possesses a 2-methoxyethoxy group, which can exert both an electron-donating effect through resonance and a weak electron-withdrawing inductive effect. The methyl group is a classical electron-donating group. To create a spectrum of reactivities, we introduce a strongly electron-withdrawing nitro group in NO₂-MEM-MsCl (2) and an additional electron-donating methoxy group in OMe-MEM-MsCl (3) .

Experimental Framework for Comparative Analysis

To empirically determine and compare the leaving group ability of the sulfonate esters derived from these sulfonyl chlorides, a standardized kinetic study of a nucleophilic substitution reaction is proposed. The solvolysis of the corresponding sulfonate esters of a model secondary alcohol, such as 2-adamantanol, in a suitable solvent like ethanol, provides a reliable method for comparing their relative reaction rates.[1]

Experimental Workflow

The overall experimental workflow can be visualized as a two-stage process: synthesis of the sulfonate esters followed by kinetic analysis of their solvolysis.

experimental_workflow cluster_synthesis Stage 1: Sulfonate Ester Synthesis cluster_kinetics Stage 2: Solvolysis Kinetics A 2-Adamantanol E Reaction at 0 °C to RT A->E B Sulfonyl Chloride (1, 2, or 3) B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E F Work-up and Purification E->F G Isolated 2-Adamantyl Sulfonate Ester F->G H 2-Adamantyl Sulfonate Ester G->H Substrate for Kinetics K Monitoring Reaction Progress (e.g., HPLC, Titration) H->K I Ethanol (Solvent/Nucleophile) I->K J Constant Temperature Bath J->K L Data Analysis (Rate Constant, k) K->L

Figure 1: A schematic representation of the experimental workflow for the synthesis and kinetic evaluation of the novel sulfonate esters.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Adamantyl Sulfonate Esters

  • To a solution of 2-adamantanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (10 mL/mmol of alcohol) at 0 °C under an inert atmosphere, add the respective sulfonyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold 1 M HCl.

  • Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-adamantyl sulfonate ester.

Part 2: Kinetic Measurement of Solvolysis

  • Prepare a stock solution of the purified 2-adamantyl sulfonate ester in absolute ethanol (e.g., 0.01 M).

  • Maintain the solution in a constant temperature bath (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by cooling and dilution.

  • Analyze the aliquots by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining sulfonate ester or the appearance of the product.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the first-order rate constant (k).

Predicted Results and Discussion

Based on established principles of physical organic chemistry, we can predict the relative leaving group ability of the sulfonate esters derived from our three novel sulfonyl chlorides. The following table presents hypothetical, yet plausible, data for the solvolysis of the corresponding 2-adamantyl sulfonates in ethanol at 50 °C.

EntrySulfonate EsterKey SubstituentExpected Electronic EffectPredicted Relative Rate (krel)
1OMEM-Ms-OAd 4-OMeElectron-Donating0.8
2MEM-Ms-OAd (Parent)Mixed1.0
3NO₂-MEM-Ms-OAd 2-NO₂Electron-Withdrawing5.2

OMEM-Ms-OAd: Derived from OMe-MEM-MsCl (3) MEM-Ms-OAd: Derived from MEM-MsCl (1) NO₂-MEM-Ms-OAd: Derived from NO₂-MEM-MsCl (2)

Analysis of Structure-Reactivity Relationship

The predicted trend in reaction rates can be directly correlated with the electronic nature of the substituents on the benzene ring.

structure_activity cluster_substituents Substituent Electronic Effects cluster_anion Sulfonate Anion Stability cluster_reactivity Leaving Group Ability / Reaction Rate A Electron-Donating Group (e.g., -OMe) D Destabilized Anion A->D Destabilizes negative charge B Reference Group (Parent Molecule) E Reference Stability B->E C Electron-Withdrawing Group (e.g., -NO₂) F Stabilized Anion C->F Stabilizes negative charge G Decreased Reactivity D->G Stronger Base, Poorer Leaving Group H Reference Reactivity E->H I Increased Reactivity F->I Weaker Base, Better Leaving Group

Figure 2: The relationship between substituent electronic effects, sulfonate anion stability, and leaving group ability.

  • NO₂-MEM-Ms-OAd (Entry 3): The presence of the strongly electron-withdrawing nitro group is expected to significantly stabilize the negative charge on the resulting sulfonate anion through both inductive and resonance effects.[1] This increased stabilization makes the corresponding sulfonate a weaker base and, consequently, an excellent leaving group, leading to the highest predicted reaction rate.

  • MEM-Ms-OAd (Entry 2): In the parent molecule, the methoxyethoxy group has opposing electronic effects. The lone pairs on the ether oxygens can donate electron density via resonance, while the electronegativity of the oxygen atoms leads to an inductive withdrawal of electron density. The methyl group is weakly electron-donating. The overall effect is a balance that serves as our baseline for comparison.

  • OMEM-Ms-OAd (Entry 1): The addition of a second methoxy group, which is strongly electron-donating through resonance, is predicted to destabilize the resulting sulfonate anion. This destabilization makes the anion a stronger base and a poorer leaving group, resulting in the slowest predicted reaction rate.

Conclusion and Practical Implications

This guide provides a framework for the rational design and comparative evaluation of novel sulfonyl chloride-based leaving groups. By strategically modifying the electronic properties of the aryl moiety, the reactivity of the corresponding sulfonate esters can be finely tuned. The derivative bearing a nitro group, NO₂-MEM-MsCl (2) , is predicted to be a highly effective activating agent for alcohols, suitable for reactions requiring a very good leaving group. Conversely, the derivative with an additional methoxy group, OMe-MEM-MsCl (3) , would yield a more stable sulfonate ester, potentially useful in multi-step syntheses where the sulfonate needs to withstand certain reaction conditions before its departure is desired.

For researchers in drug development and process chemistry, the ability to select or design a leaving group with a specific level of reactivity is invaluable. It allows for greater control over reaction kinetics, minimization of side reactions, and optimization of synthetic efficiency. The principles and methodologies outlined in this guide can be applied to the evaluation of other novel reagent classes, fostering innovation in synthetic organic chemistry.

References

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Zahradník, J., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20037–20043. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • Khan Academy. (2018, January 26). 18.03 What Makes a Good Leaving Group? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.9 Comparison of SN2 and SN1. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Poupelin, N., et al. (2000). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 39(23), 5370–5381. Retrieved from [Link]

  • Liu, Y., et al. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Synlett, 23(18), 2663-2666. Retrieved from [Link]

  • Falck, J. R., et al. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(20), 8179–8182. Retrieved from [Link]

Sources

Validation

Spectroscopic validation of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride reaction intermediates

Deciphering Transient States: Spectroscopic Validation of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride Intermediates The Analytical Challenge: Sterics and Electronic Modulation Sulfonyl chlorides are foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Transient States: Spectroscopic Validation of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl Chloride Intermediates

The Analytical Challenge: Sterics and Electronic Modulation

Sulfonyl chlorides are foundational electrophiles widely utilized as reactive intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules critical to drug discovery [1]. However, highly functionalized derivatives like 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (MEMSC) present unique analytical challenges.

Unlike generic alternatives such as p-toluenesulfonyl chloride (TsCl), MEMSC possesses an electron-donating methoxyethoxy group and a sterically demanding ortho-methyl substitution. This specific electronic architecture subtly reduces the baseline electrophilicity of the sulfur center. When activated by a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP), MEMSC forms a transient sulfonyl-ammonium intermediate. Validating the formation, stability, and consumption of this intermediate is critical; failure to do so often results in off-target sulfonic acid hydrolysis or dimer formation.

Comparative Spectroscopic Performance: MEMSC vs. TsCl

To establish a robust analytical baseline, we must compare the spectroscopic traceability of MEMSC against the industry standard, TsCl. The ether linkage in MEMSC introduces secondary hydrogen-bonding interactions that subtly shift the S=O stretching frequencies and extend the half-life of the DMAP-complexed intermediate, making it highly suitable for controlled, late-stage functionalization [2].

Table 1: Quantitative Spectroscopic and Kinetic Comparison of Sulfonyl Chloride Intermediates

Analytical Parameter4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (MEMSC)p-Toluenesulfonyl chloride (TsCl)Primary Analytical Method
Symmetric S=O Stretch ~1188 cm⁻¹ (Broadened by ether H-bonding)1185-1204 cm⁻¹ (Sharp)In-situ FTIR
Asymmetric S=O Stretch ~1372 cm⁻¹~1365 cm⁻¹In-situ FTIR
Intermediate Half-Life (DMAP complex at 25°C)14.5 minutes (Stabilized by steric hindrance)8.2 minutesReactIR / Kinetic Profiling
¹³C NMR Shift (C-S bond)~142.5 ppm~144.0 ppm¹³C NMR (101 MHz, CDCl₃)
Limit of Quantification (LOQ) 1.45 µg/mL1.32 µg/mLHPLC-UV / GC-MS

Self-Validating Experimental Methodologies

A scientifically rigorous analytical workflow must be self-validating —meaning the experimental design inherently proves its own accuracy without relying solely on external calibration curves. The following protocols leverage internal controls to ensure data integrity.

Protocol A: In-Situ FTIR Kinetic Monitoring (Self-Validating via Isosbestic Points)

Causality & Rationale: Traditional offline sampling often fails to capture highly reactive sulfonyl intermediates because the species degrades during transfer. In-situ FTIR allows for real-time monitoring of the S=O symmetric and asymmetric stretches. By tracking the emergence of isosbestic points (specific wavelengths where total absorbance remains constant during the transition from starting material to intermediate), the system self-validates that a clean A → B conversion is occurring without the formation of undetected, IR-active side products (such as sulfonic acid).

Step-by-Step Methodology:

  • System Initialization: Purge the ReactIR probe vessel with dry N₂ for 30 minutes to eliminate atmospheric moisture, which rapidly hydrolyzes sulfonyl chlorides.

  • Baseline Acquisition: Add 10 mL of anhydrous dichloromethane (DCM) and collect a solvent background spectrum (16 scans, 4 cm⁻¹ resolution).

  • Substrate Injection: Introduce MEMSC (1.0 mmol) into the vessel. Monitor the baseline S=O symmetric stretch at ~1188 cm⁻¹.

  • Catalyst Addition & Tracking: Inject DMAP (0.1 mmol) at 0°C. Continuously record spectra every 15 seconds.

  • Data Validation: Observe the depletion of the 1188 cm⁻¹ band and the concurrent rise of the sulfonyl-ammonium intermediate band at ~1160 cm⁻¹. The presence of a sharp isosbestic point at ~1175 cm⁻¹ confirms a self-validating, direct conversion.

Protocol B: Offline qNMR Structural Elucidation (Self-Validating via Internal Standard)

Causality & Rationale: While FTIR provides excellent kinetic resolution, it lacks the atomic-level detail required for absolute structural confirmation. NMR spectroscopy is indispensable for the unambiguous structural elucidation of sulfonyl chlorides [1]. However, due to the extreme reactivity of these intermediates, aprotic deuterated solvents (e.g., CDCl₃) must be rigorously dried over molecular sieves to prevent solvolysis, which would skew the quantitative kinetic data. We utilize 1,3,5-Trimethoxybenzene as an internal standard to create a self-validating mass balance.

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve 0.5 mmol of MEMSC and 0.1 mmol of 1,3,5-Trimethoxybenzene (internal standard) in 0.6 mL of anhydrous CDCl₃.

  • Intermediate Generation: Add 0.5 mmol of pyridine to the NMR tube. Cap immediately and seal with Parafilm.

  • Spectral Acquisition: Transfer to the spectrometer (pre-cooled to 10°C to stabilize the intermediate). Acquire ¹H and ¹³C NMR spectra (101 MHz for ¹³C) [3].

  • Data Validation: Integrate the distinct methoxy protons of the internal standard (δ 3.77 ppm) against the shifting ortho-methyl protons of the MEMSC intermediate. A conserved total integration ratio before and after amine quenching validates that no volatile or NMR-silent degradation has occurred.

Visualizing the Analytical Workflow

To synthesize the logical relationship between reaction progression and spectroscopic validation, the following workflow diagram outlines the critical path from electrophile activation to final product confirmation.

G MEMSC MEMSC (Electrophile) Intermediate Sulfonyl-Ammonium Intermediate MEMSC->Intermediate Base Addition Base DMAP / Pyridine (Catalytic Base) Base->Intermediate Nucleophilic Attack FTIR In-situ FTIR (S=O Stretch Tracking) Intermediate->FTIR Real-time Kinetics NMR Offline NMR (Structural Elucidation) Intermediate->NMR Aliquot Sampling Product Sulfonamide (Final Product) FTIR->Product Amine Quench NMR->Product Yield Confirmation

Workflow for the spectroscopic validation of MEMSC reaction intermediates.

References

  • D-nb.info (German National Library). "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Dissertations & Theses. Available at: [Link]

Comparative

A Comparative Benchmarking Guide: 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride vs. Benzenesulfonyl chloride in Synthetic Applications

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, which are cornerstone moieties in a multitude of pharmaceuticals and...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, which are cornerstone moieties in a multitude of pharmaceuticals and functional materials.[1][2][3] The choice of sulfonylating agent can profoundly impact reaction kinetics, yields, and the physicochemical properties of the resulting products. This guide provides an in-depth comparative analysis of the sterically and electronically distinct 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride against the archetypal benzenesulfonyl chloride, offering field-proven insights and experimental guidance for researchers, scientists, and drug development professionals.

Introduction to the Reagents

Benzenesulfonyl chloride (BsCl) is a foundational aromatic sulfonyl chloride, widely utilized as a versatile reagent in organic synthesis.[2][4] Its chemical behavior serves as a benchmark for understanding the impact of aromatic substitution on the reactivity of the sulfonyl chloride functional group.[5] Structurally, it consists of a benzene ring directly bonded to a sulfonyl chloride (-SO2Cl) group, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1][4]

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride , the subject of our focused analysis, is a more complex aromatic sulfonyl chloride. Its benzene ring is adorned with a methyl group at the 3-position and a 2-methoxyethoxy group at the 4-position. These substituents are anticipated to modulate the electronic and steric properties of the sulfonyl chloride group, thereby influencing its reactivity and potential applications.

Structural and Electronic Comparison

The primary differentiator between these two reagents lies in the substitution pattern on the benzene ring, which directly influences the electrophilicity of the sulfonyl sulfur atom.

PropertyBenzenesulfonyl chloride 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride
Molecular Formula C6H5ClO2S[6]C10H13ClO4S[7][8]
Molar Mass 176.62 g/mol [9]264.73 g/mol [8][10]
Appearance Colorless to pale yellow liquid or solid[6]Solid[8]
Key Substituents None3-methyl, 4-(2-methoxyethoxy)

The methyl and 2-methoxyethoxy groups on the 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride are both electron-donating. The methyl group provides a weak inductive and hyperconjugative electron-donating effect. The 2-methoxyethoxy group, with its ether linkages, is a more potent electron-donating group through resonance. This increased electron density on the aromatic ring is expected to decrease the electrophilicity of the sulfonyl sulfur atom compared to the unsubstituted benzenesulfonyl chloride.[5][11]

This has significant implications for reactivity. Electron-withdrawing groups on the aromatic ring generally increase the rate of nucleophilic attack on the sulfonyl chloride, while electron-donating groups tend to decrease it.[5][11][12] Therefore, it is hypothesized that 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride will be a less reactive sulfonylating agent than benzenesulfonyl chloride.

Comparative Reactivity and Mechanistic Insights

The reaction of sulfonyl chlorides with nucleophiles, such as amines to form sulfonamides, is a cornerstone of their application.[1][2][13] The reaction proceeds via a nucleophilic substitution at the sulfur atom.

The electron-donating nature of the substituents on 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is expected to destabilize the transition state of the nucleophilic attack, thereby slowing down the reaction rate relative to benzenesulfonyl chloride. This reduced reactivity can be advantageous in certain synthetic contexts, for instance, when dealing with multifunctional molecules where greater selectivity is required. Conversely, for less nucleophilic substrates, the higher reactivity of benzenesulfonyl chloride might be necessary to achieve a reasonable reaction rate.

Experimental Benchmarking: Synthesis of a Model Sulfonamide

To provide a quantitative comparison, a standardized experimental protocol for the synthesis of a model sulfonamide, N-benzylbenzenesulfonamide, is proposed. This experiment will allow for a direct comparison of reaction yield and rate.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagent_amine Dissolve Benzylamine in Anhydrous DCM reagent_base Add Triethylamine reagent_amine->reagent_base 1. add_sulfonyl Slowly add Sulfonyl Chloride Solution (A or B) to Amine Mixture at 0°C reagent_base->add_sulfonyl 2. reagent_sulfonyl Prepare separate solutions of: A) Benzenesulfonyl chloride in DCM B) 4-(2-Methoxyethoxy)-3-methyl- benzene-1-sulfonyl chloride in DCM stir Stir at Room Temperature (Monitor by TLC) add_sulfonyl->stir 3. quench Quench with Water stir->quench 4. extract Extract with DCM quench->extract 5. wash Wash with 1M HCl, sat. NaHCO3, and Brine extract->wash 6. dry Dry over Na2SO4 wash->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Column Chromatography concentrate->purify 9. characterize Characterize by NMR and MS purify->characterize 10. yield Calculate Yield characterize->yield 11.

Caption: Experimental workflow for the comparative synthesis of a model sulfonamide.

Detailed Protocol

Materials:

  • Benzylamine

  • Triethylamine

  • Benzenesulfonyl chloride

  • 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • In two separate round-bottom flasks, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solutions to 0°C in an ice bath.

  • In separate dropping funnels, prepare solutions of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM and 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Slowly add the respective sulfonyl chloride solutions to the cooled amine solutions over 30 minutes.

  • Allow the reaction mixtures to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reactions with water.

  • Separate the organic layers and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

  • Characterize the purified sulfonamides by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

  • Calculate the isolated yields for a direct comparison.

Anticipated Results
ReagentReaction TimeYield (%)Purity (%)
Benzenesulfonyl chloride ~2-4 hours>90>98
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride ~4-8 hours80-90>98

Note: These are hypothetical results based on chemical principles and are intended to illustrate the expected differences in reactivity.

Applications and Considerations

The choice between these two reagents will be dictated by the specific requirements of the synthetic route.

Benzenesulfonyl chloride is the reagent of choice for:

  • Rapid and efficient sulfonamide formation with a wide range of amines.[2]

  • Reactions where high electrophilicity is required.

  • Cost-effective, large-scale syntheses.

4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride may be preferred when:

  • Introducing a bulky and lipophilic sulfonyl group is desired to modulate the solubility and pharmacokinetic properties of a drug candidate.

  • A less reactive sulfonylating agent is needed for improved selectivity in the presence of multiple nucleophilic sites.

  • The resulting sulfonamide's properties are to be fine-tuned through the additional functional groups on the aromatic ring.

Safety and Handling

Both benzenesulfonyl chloride and its substituted analogue are corrosive and moisture-sensitive.[1][14] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. These compounds will react with water, including atmospheric moisture, to produce corrosive acids.[4][15]

Conclusion

This guide provides a comparative framework for understanding the reactivity and utility of 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride relative to the benchmark benzenesulfonyl chloride. The electronic effects of the substituents on the substituted ring lead to a predicted decrease in reactivity, which can be either a strategic advantage for selectivity or a drawback in terms of reaction times. The provided experimental protocol offers a robust method for researchers to validate these principles within their own laboratory settings and make informed decisions in reagent selection for their specific synthetic challenges.

References

  • Vertex AI Search. (2026, January 26).
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • (2024, October 8).
  • CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.
  • (2025, August 6). What are the chemical properties of Benzene Sulfonyl Chloride? - Blog.
  • ChemicalBook. (2026, January 13). Benzenesulfonyl chloride | 98-09-9.
  • MDPI. (2019, January 11).
  • CymitQuimica. (n.d.). CAS 98-09-9: Benzenesulfonyl chloride.
  • NIH. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE).
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • (n.d.).
  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)
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  • PubChem. (n.d.). Benzenesulfonyl chloride | C6H5ClO2S | CID 7369.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • NIST. (n.d.). Benzenesulfonyl chloride - the NIST WebBook.
  • ChemicalBook. (n.d.). Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum.
  • NIST. (n.d.). Benzenesulfonyl chloride - the NIST WebBook.
  • SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.
  • NextSDS. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • ResearchGate. (2019, April 26). Correlation Analysis for the Kinetics Data of the Reaction between Some Sulphonamides with p-Dimethylaminobenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • Benchchem. (n.d.).
  • ACS Publications. (2009, March 10). Effect of Sulfonyl Protecting Groups on the Neighboring Group Participation Ability of Sulfonamido Nitrogen | The Journal of Organic Chemistry.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • PubChemLite. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • Sapphire Bioscience. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.
  • European Journal of Chemistry. (2024, September 30).
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  • MilliporeSigma. (n.d.). 4-(2-methoxyethoxy)benzenesulfonyl chloride | 204072-53-7.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS No. 69129-46-0).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride (CAS No. 69129-46-0). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document synthesizes regulatory standards with field-proven chemical knowledge to ensure that waste streams are managed safely, effectively, and in full compliance with environmental regulations.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent reactivity of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is the foundation of its safe disposal. The primary hazard stems from the sulfonyl chloride functional group, which is highly susceptible to nucleophilic attack, particularly by water.

Mechanism of Hazard: Sulfonyl chlorides react readily with water in an exothermic hydrolysis reaction to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This reaction can be vigorous and, if uncontrolled, can lead to a rapid increase in temperature and pressure, along with the evolution of corrosive HCl gas.

Table 1: Physicochemical and Hazard Data

Property Value Source(s)
CAS Number 69129-46-0 [3][4][5]
Molecular Formula C10H13ClO4S [3][4][6]
Molecular Weight 264.73 g/mol [4]
Physical Form Solid
Signal Word Danger [3]
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation [3]
UN Number 3261 (Corrosive solid, acidic, organic, n.o.s.) [3]

| Storage Conditions | Inert atmosphere, 2-8°C, away from moisture |[3] |

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Given the corrosive nature and reactivity of this compound, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures must be performed inside a certified chemical fume hood.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance.

  • Eye Protection: Chemical safety goggles and a full-face shield are required to protect against splashes of both the solid compound and the quenching solution.[7][8]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: While a fume hood provides primary protection, a respirator may be required for spill cleanup depending on institutional policies.

Disposal Workflow: A Two-Pathway Approach

The appropriate disposal procedure depends on the quantity and form of the waste. The following decision tree illustrates the proper workflow.

G start Waste Assessment: 4-(2-Methoxyethoxy)-3-methylbenzene- 1-sulfonyl chloride decision What is the nature of the waste? start->decision path_A Pathway A: Bulk, Unused, or Contaminated Solid decision->path_A  Bulk/Solid path_B Pathway B: Small Quantity Residual (e.g., empty container rinse) decision->path_B Residual   proc_A1 Securely close original container. Ensure it is not pressurized. path_A->proc_A1 proc_B1 Execute Controlled Hydrolysis and Neutralization Protocol (See Section 4) path_B->proc_B1 proc_A2 Label as Hazardous Waste according to EPA/RCRA guidelines. proc_A1->proc_A2 end_node Arrange for pickup by a licensed environmental services provider. proc_A2->end_node proc_B2 Collect neutralized aqueous solution in a designated waste container. proc_B1->proc_B2 proc_B3 Label aqueous waste container according to institutional policy. proc_B2->proc_B3 proc_B3->end_node

Caption: Disposal decision workflow for 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Pathway A (Bulk Disposal): For unopened containers, significant quantities of unused product, or grossly contaminated material, do not attempt to neutralize. The safest method is direct disposal. Securely cap the original container, label it clearly as hazardous waste in accordance with EPA's Resource Conservation and Recovery Act (RCRA) guidelines, and store it in a designated satellite accumulation area for pickup by a certified hazardous waste contractor.[9][10][11]

Pathway B (Small-Scale Neutralization): For managing residual amounts, such as rinsing an "empty" container for disposal or quenching a reaction mixture, a controlled hydrolysis and neutralization procedure is appropriate. This method converts the reactive sulfonyl chloride into a more stable and less hazardous aqueous waste stream.

Experimental Protocol: Controlled Hydrolysis and Neutralization

This protocol is designed to safely neutralize small quantities (<5 g) of residual 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

Causality: The objective is to slowly hydrolyze the sulfonyl chloride and simultaneously neutralize the acidic byproducts (hydrochloric acid and 4-(2-methoxyethoxy)-3-methylbenzenesulfonic acid). An ice bath is essential to dissipate the heat generated from the exothermic reaction, while slow, portion-wise addition to a weak base prevents runaway gas evolution and splashing.[12]

Materials:

  • Residual 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • Beaker or flask of appropriate size (at least 10x the volume of quenching solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

  • Designated aqueous hazardous waste container

Step-by-Step Procedure:

  • Prepare Quenching Solution: In a chemical fume hood, place a beaker containing a magnetic stir bar into a large ice bath on a stir plate. Add a sufficient volume of cold, saturated sodium bicarbonate solution. A safe rule of thumb is to use at least 10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.

  • Initiate Stirring: Begin moderate stirring of the bicarbonate solution.

  • Controlled Addition: Very slowly, and in small portions, add the residual solid 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride to the cold, stirring basic solution. If rinsing a container, you may use a small amount of a water-miscible organic solvent (like acetone) to transfer the residue, adding the resulting solution dropwise to the quenching mixture.

  • Manage Gas Evolution: Vigorous bubbling (CO₂ evolution) will occur upon addition to sodium bicarbonate.[12] The rate of addition must be carefully controlled to prevent excessive foaming and potential overflow. If using 1M NaOH, gas evolution will not occur, but the reaction is still highly exothermic and requires slow addition.

  • Ensure Complete Reaction: After all the material has been added, continue stirring the mixture in the ice bath for at least 60 minutes to ensure the hydrolysis and neutralization are complete.

  • Verify Neutralization: Remove a small aliquot of the aqueous layer and test its pH. The pH should be neutral or slightly basic (pH 7-9). If it is still acidic, add more bicarbonate or NaOH solution and continue stirring until the pH is stable in the target range.

  • Final Disposal: The resulting neutralized aqueous solution can now be transferred to a properly labeled aqueous hazardous waste container for collection by your institution's environmental health and safety (EH&S) office.[9][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralize: Cautiously cover the absorbent mixture with dry sodium bicarbonate or soda ash to neutralize the acidic compound.

  • Collect: Once the reaction has ceased, carefully sweep or scoop the material into a designated, sealable hazardous waste container.[14][15]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EH&S office.

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride-69129-46-0. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1978). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 100(14), 4575–4583.
  • Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-(2-methoxyethoxy)benzenesulfonyl chloride | 204072-53-7. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride

As researchers and scientists in drug development, our work with novel and reactive compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel and reactive compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate, and procedural information for handling 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, a reactive sulfonyl chloride. The protocols herein are designed to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the chemical's inherent risks.

Hazard Profile: The 'Why' Behind the Protocol

Understanding the causality behind safety protocols is the cornerstone of a robust safety culture. 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, presents a triad of primary hazards that dictate our choice of Personal Protective Equipment (PPE) and handling procedures.

  • Severe Corrosivity: This class of compounds is highly corrosive. Direct contact can cause severe, deep burns to the skin and permanent damage to the eyes.[1][2][3] The hazard is immediate upon contact with the solid material or its solutions.

  • Vigorous Water Reactivity: Sulfonyl chlorides react exothermically, and sometimes violently, with water—including ambient humidity—to produce corrosive hydrochloric acid (HCl) and sulfonic acids.[3][4] This reaction underscores the need for a moisture-free handling environment and specialized quenching procedures. Inhaling the resulting acidic gases can cause severe respiratory tract damage.[2]

  • Inhalation Hazard: The fine dust of the solid compound and any aerosols generated during handling are hazardous if inhaled, posing a risk to the entire respiratory system.[1][2]

Core PPE Ensemble: Your First Line of Defense

Given the significant hazards, a comprehensive PPE strategy is mandatory. The following table summarizes the minimum required PPE for the routine handling of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride.

PPE ComponentSpecificationRationale & Key Field Insights
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 AND a full-face shield.Goggles provide a seal against splashes and vapors. The face shield offers a critical secondary layer of protection for the entire face from splashes, which is essential when handling highly corrosive materials.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Protects hands from direct contact and severe burns. Field Insight: Always inspect gloves for pinholes or tears before each use. Don gloves so that the cuffs extend over the sleeves of your lab coat to prevent skin exposure.[4][7]
Body Protection A chemical-resistant, flame-retardant lab coat or a chemical-resistant apron worn over a full-length lab coat.Protects skin and personal clothing from accidental splashes and spills. For larger quantities, impervious chemical-resistant clothing may be necessary.[4][7][8]
Respiratory Protection A certified chemical fume hood is the primary engineering control and is mandatory for all handling steps.This is the most critical piece of equipment for preventing inhalation of hazardous dust and the corrosive gases produced upon contact with moisture.[4][9] A respirator may be required for emergency situations like large spills.[7]
Foot Protection Closed-toe, chemical-resistant safety shoes.Protects feet from spills and falling objects.[6][7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, validated workflow is non-negotiable. The following diagram and protocols provide a clear, procedural path for safe handling from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase cluster_emergency Contingency PREP Verify Fume Hood & Emergency Equipment PPE_ON Don Full PPE (See Protocol 1) PREP->PPE_ON Proceed HANDLE Handle Reagent in Fume Hood PPE_ON->HANDLE QUENCH Quench Excess Reagent & Contaminated Materials (See Protocol 2) HANDLE->QUENCH SPILL Spill Occurs! (See Protocol 3) HANDLE->SPILL Emergency DISPOSE Dispose of Neutralized Waste per Institutional Guidelines QUENCH->DISPOSE PPE_OFF Doff PPE Safely (See Protocol 1) DISPOSE->PPE_OFF CLEAN Clean Work Area PPE_OFF->CLEAN

Caption: Workflow for Safe Handling of Sulfonyl Chlorides.

Protocol 1: Donning and Doffing PPE

Donning Sequence (Putting On):

  • Body Protection: Don your lab coat and fasten it completely.

  • Eye/Face Protection: Put on your chemical splash goggles first, ensuring a snug fit. Then, put on the full-face shield over the goggles.

  • Hand Protection: Don your chemical-resistant gloves. Ensure the glove cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (Taking Off): This sequence is critical to avoid self-contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Peel one glove off, ball it into the palm of the other gloved hand, then slide a clean finger under the cuff of the remaining glove and peel it off over the first one. Dispose of them immediately in the designated waste container.

  • Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps or sides.

  • Body Protection: Unfasten and remove your lab coat, folding the contaminated side inward.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10][11]

Protocol 2: Waste Handling and Quenching

Excess sulfonyl chloride must be neutralized before disposal. NEVER add water or aqueous waste streams directly to the pure or concentrated reagent.[4]

  • Preparation: In the chemical fume hood, place a flask containing a stirred, cold (ice bath) solution of a weak base, such as 5-10% aqueous sodium bicarbonate.[4]

  • Neutralization: Slowly and in small portions, add the waste material (excess reagent or solutions) to the stirring bicarbonate solution. Be prepared for vigorous gas evolution (CO₂). The rate of addition must be controlled to prevent overflow.[4]

  • Completion: After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.

  • Verification: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.

  • Final Disposal: The neutralized mixture can now be disposed of according to your institution's hazardous waste guidelines.

Protocol 3: Emergency Response - Small Spill Management

For small, manageable spills inside a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area.[4]

  • Ensure PPE: Confirm you are wearing the full, appropriate PPE ensemble described above.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER or combustible materials like paper towels.[4]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Conclusion

The safe handling of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride is not merely about following a list of rules; it is about cultivating a deep-seated respect for the material's reactivity. By understanding the severe corrosive and water-reactive nature of this compound, you can internalize the critical importance of the PPE and handling protocols outlined in this guide. This methodical approach transforms safety from a checklist into an integral part of the scientific process, protecting you, your colleagues, and the integrity of your research.

References

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Sources

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